Ketotifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMWBYGMWKGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019837 | |
| Record name | (-)-Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethyl acetate). (NTP, 1992), Solid | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.2X10-8 mm Hg at 25 °C /Estimated/ | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
34580-13-7, 116655-76-6, 34580-14-8 | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34580-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketotifen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketotifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOTIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49220T18G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt) | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mast Cell Stabilizing Properties of Ketotifen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ketotifen is a therapeutic agent with a dual mechanism of action, functioning as both a selective H1-histamine receptor antagonist and a mast cell stabilizer.[1][2] Its efficacy in treating allergic conditions such as conjunctivitis, asthma, and mast cell activation syndrome (MCAS) stems from its ability to prevent the degranulation of mast cells, thereby inhibiting the release of a wide array of inflammatory mediators.[3][4] This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound achieves mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: The Central Role of Mast Cells in Allergic and Inflammatory Responses
Mast cells are crucial immune cells, strategically located in tissues that form the primary interface with the external environment, such as the skin, respiratory tract, and digestive tract.[5] Upon activation by various stimuli, including allergens binding to surface-bound Immunoglobulin E (IgE), mast cells undergo degranulation—a rapid process of releasing potent pre-formed inflammatory mediators stored in their granules.[5][6] These mediators include histamine, tryptase, chymase, and various cytokines.[7] Simultaneously, mast cells synthesize and release newly formed lipid mediators like prostaglandins and leukotrienes.[4] This cascade of mediator release is central to the pathophysiology of allergic reactions and a host of inflammatory diseases.
The therapeutic strategy of mast cell stabilization aims to prevent this initial degranulation step, representing a proactive approach to managing allergic and inflammatory conditions. This compound is a prominent agent in this class, distinguished by its multifaceted mechanism of action that goes beyond simple receptor blockade.
Core Mechanisms of Action in Mast Cell Stabilization
This compound's ability to stabilize mast cells is not attributed to a single action but rather a combination of effects on key signaling pathways that govern mast cell activation and degranulation.
Inhibition of Calcium Influx
A critical event in mast cell activation is a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i).[8] This calcium surge is essential for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of inflammatory mediators.[7] this compound has been shown to stabilize the permeability of mast cell membranes to calcium.[9] It is believed to block Ca²⁺ channels, which are essential for mast cell degranulation, thereby preventing the requisite intracellular calcium influx that triggers the release of mediators.[5][7] This action is a cornerstone of its stabilizing effect.[10]
Modulation of Cyclic AMP (cAMP) Levels
Intracellular levels of cyclic adenosine monophosphate (cAMP) play a crucial regulatory role in mast cell degranulation. Generally, an increase in cAMP levels is associated with the inhibition of mediator release. This compound has been observed to counteract the transient drop in cAMP concentrations that is necessary for the final stages of vesicle degranulation.[7] Studies on basophils, which share functional similarities with mast cells, have shown that this compound treatment leads to increased intracellular cAMP levels, correlating with an inhibition of histamine release.[11]
H1-Receptor Antagonism
While distinct from its stabilizing properties, this compound's potent, non-competitive antagonism of the H1-histamine receptor is a complementary and significant part of its overall therapeutic effect.[2] As an inverse agonist, it not only blocks the receptor but also reduces its basal activity.[3] This action directly counteracts the effects of any histamine that may be released, mitigating symptoms like itching, vasodilation, and bronchoconstriction.[4]
Inhibition of Mediator Release
The culmination of this compound's molecular actions is the potent inhibition of the release of a broad spectrum of mast cell mediators. This includes:
-
Pre-formed granule-associated mediators: Histamine and Tryptase.[9][12]
-
Newly synthesized lipid mediators: Prostaglandins and Leukotrienes.[2][4]
-
Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[9][13]
This comprehensive suppression of mediator release underscores its clinical efficacy in complex inflammatory conditions.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, visualize the key pathways and logical models of this compound's action.
Caption: this compound inhibits mast cell degranulation by blocking Ca²⁺ influx and preventing the drop in cAMP.
Caption: Logical diagram illustrating the dual therapeutic functions of this compound.
Quantitative Data on Mast Cell Inhibition
The inhibitory effects of this compound on mast cell mediator release have been quantified in various experimental settings. The data below is summarized from key studies to provide a comparative overview.
| Parameter Measured | Cell Type | This compound Concentration | Result | Citation |
| Histamine Release | Human Conjunctival Mast Cells | ~10⁻¹¹ M to 10⁻⁴ M | ≥ 90% inhibition | [12] |
| Tryptase Release | Human Conjunctival Mast Cells | ~10⁻¹⁰ M to 10⁻⁴ M | ≥ 90% inhibition | [12] |
| Degranulating Cells | Rat Peritoneal Mast Cells | 50 µM | Number of degranulating cells reduced to 28.0 ± 3.2% | [14] |
| Degranulating Cells | Rat Peritoneal Mast Cells | 100 µM | Number of degranulating cells reduced to 19.6 ± 2.9% | [14] |
| Mast Cell Percentage | Rabbit Joint Capsule | 0.5 mg/kg | 55% reduction in mast cell percentage of total cells | [7] |
| Mast Cell Percentage | Rabbit Joint Capsule | 1.0 mg/kg | 64% reduction in mast cell percentage of total cells | [7] |
Experimental Protocols
The methodologies employed to elucidate this compound's mechanism of action are critical for interpreting the data. Below are detailed protocols from cited in-vitro and in-vivo experiments.
In-Vitro Inhibition of Human Conjunctival Mast Cell Degranulation
-
Objective: To determine if this compound can directly stabilize human mast cells from a relevant tissue source for allergic conjunctivitis.
-
Methodology:
-
Cell Preparation: Human conjunctival tissues were obtained from eye banks. Tissues were enzymatically digested to create a single-cell suspension. Mast cells were then partially purified from this suspension.
-
Sensitization: The cell suspension, containing mast cells, was incubated with human IgE to sensitize the cells. This process loads the FcεRI receptors on the mast cell surface with IgE antibodies.
-
Incubation with this compound: The sensitized cells were incubated with various concentrations of this compound fumarate (ranging from approximately 10⁻¹¹ M to 10⁻⁴ M) or a control vehicle.
-
Antigenic Challenge: Mast cell degranulation was triggered by adding anti-IgE, which cross-links the IgE molecules on the cell surface, simulating an allergic reaction.
-
Mediator Measurement: After the challenge, the supernatant was collected. The levels of histamine and tryptase, two key mast cell granule markers, were measured in the supernatant using specific assays.
-
Viability Assessment: Cell viability was continuously monitored at all concentrations using a Trypan Blue exclusion assay to ensure that the inhibition of mediator release was not due to cytotoxicity.
-
-
Citation: [12]
Electrophysiological Measurement of Mast Cell Exocytosis
-
Objective: To measure the process of exocytosis in real-time and assess the inhibitory effect of this compound.
-
Methodology:
-
Cell Preparation: Peritoneal mast cells were harvested from rats.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique was employed. This method allows for the control of the intracellular environment and the measurement of changes in cell membrane capacitance (Cm).
-
Measurement of Exocytosis: An increase in membrane capacitance is directly proportional to the increase in the cell surface area that occurs when intracellular granules fuse with the plasma membrane during exocytosis. A sine plus DC protocol using a Lock-in amplifier was used to measure Cm.
-
Application of this compound: this compound (at concentrations of 50 µM and 100 µM) was applied to the mast cells, and the change in Cm upon stimulation was recorded.
-
Data Analysis: The change in Cm in this compound-treated cells was compared to that in control cells to quantify the inhibitory effect on exocytosis.
-
-
Citation: [14]
Caption: A typical experimental workflow for assessing the mast cell stabilizing effects of this compound in vitro.
Conclusion
The mechanism of action of this compound in mast cell stabilization is a multi-pronged process that extends beyond its well-established role as an H1-antihistamine. By inhibiting calcium influx and modulating intracellular cAMP levels, this compound effectively prevents the degranulation of mast cells in response to immunological stimuli.[7] This leads to a marked, dose-dependent reduction in the release of histamine, tryptase, and other key inflammatory mediators, as demonstrated in both human and animal-derived mast cells.[12][14] The detailed protocols and quantitative data presented herein provide a robust framework for understanding and further investigating the therapeutic potential of this compound and other mast cell stabilizing agents in the drug development pipeline. This dual functionality—symptom relief via H1-blockade and disease modification via mast cell stabilization—solidifies this compound's role as a valuable therapeutic option for a range of allergic and mast cell-mediated disorders.[1][2]
References
- 1. oanp.org [oanp.org]
- 2. bodyofharmony.com [bodyofharmony.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 7. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
Ketotifen's Role in Inhibiting Histamine Release from Mast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer with a well-established dual mechanism of action, making it a valuable therapeutic agent in the management of allergic conditions.[1][2][3] This technical guide provides an in-depth analysis of this compound's core function: the inhibition of histamine release from mast cells. It consolidates quantitative data on its efficacy, details the underlying signaling pathways, and provides standardized experimental protocols for in vitro and in vivo assessment. The information presented is intended to support further research and drug development efforts in the fields of immunology and allergy.
Introduction to Mast Cell Degranulation
Mast cells are crucial effector cells in the immune system, particularly in Type I hypersensitivity reactions.[3] They are granulated cells containing a host of pre-formed inflammatory mediators, most notably histamine, tryptase, prostaglandins, and leukotrienes.[2][3][4] The process of degranulation is initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the mast cell surface. This event triggers a complex intracellular signaling cascade, culminating in the fusion of granular membranes with the cell membrane and the release of their contents into the surrounding tissue. This release of mediators is responsible for the classic symptoms of allergic reactions, including vasodilation, increased vascular permeability, and itching.[3]
This compound's Dual Mechanism of Action
This compound exerts its therapeutic effects through two primary mechanisms:
-
H1-Histamine Receptor Antagonism: As a non-competitive H1-antihistamine, this compound blocks the action of already-released histamine on its target receptors, thereby mitigating allergic symptoms like itching, swelling, and redness.[3][4][5]
-
Mast Cell Stabilization: Crucially, this compound prevents the degranulation of mast cells, inhibiting the initial release of histamine and other inflammatory mediators.[2][3] This prophylactic action is central to its efficacy in managing chronic allergic conditions.[3]
This guide will focus on the latter mechanism, exploring the molecular interactions and cellular consequences of this compound's mast cell-stabilizing properties.
Signaling Pathways in this compound-Mediated Inhibition
This compound's ability to stabilize mast cells is attributed to its influence on key intracellular signaling pathways that regulate degranulation. The primary proposed mechanisms involve the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP).
4.1 Inhibition of Calcium Influx Mast cell degranulation is a calcium-dependent process.[6][7] The cross-linking of IgE receptors initiates a signaling cascade that leads to the opening of calcium channels and a rapid influx of extracellular Ca²⁺. This rise in intracellular calcium is a critical trigger for the fusion of histamine-containing granules with the cell membrane. This compound has been shown to inhibit this calcium-dependent degranulation, suggesting it interferes with calcium permeability in the mast cell membrane.[6][7][8]
4.2 Modulation of Cyclic AMP (cAMP) An increase in intracellular cAMP levels is known to have an inhibitory effect on mast cell degranulation. This compound has been observed to increase intracellular cAMP levels in basophils, a closely related cell type.[9] This effect is likely due to the inhibition of the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cAMP. By maintaining higher levels of cAMP, this compound enhances the cellular signals that suppress the degranulation cascade.
dot
Caption: this compound's dual inhibitory action on mast cell degranulation.
Quantitative Data on Efficacy
The inhibitory effect of this compound on histamine release has been quantified in various in vitro studies. The data demonstrates potent inhibition across a range of concentrations and mast cell types.
| Cell Type | Stimulus | This compound Concentration Range | Inhibition of Mediator Release | Reference |
| Human Conjunctival Mast Cells | anti-IgE | ~10⁻¹¹ M to 10⁻⁴ M | ≥90% inhibition of histamine release | [10][11] |
| Human Conjunctival Mast Cells | anti-IgE | ~10⁻¹⁰ M to 10⁻⁴ M | ≥90% inhibition of tryptase release | [10][11] |
| Human Basophils | anti-IgE, Concanavalin A | >0.1 mM | Inhibition of histamine release | [12] |
| Rat Peritoneal Mast Cells | Compound 48/80 | >0.1 mM | Inhibition of histamine release | [12] |
| Rat Pars Flaccida Mast Cells | Mechanical Stimulation | 0.2 mg (intraperitoneal) | Significant reduction in histamine release | [13] |
| Human Basophils (from pollinic patients) | Allergen | Not specified | Increased inhibition over 12 days of culture | [9] |
Note: The efficacy of mast cell stabilizers can vary between different mast cell populations (e.g., lung vs. skin mast cells).[14]
Key Experimental Protocols
Reproducible and standardized protocols are essential for evaluating the efficacy of mast cell stabilizers like this compound. Below are detailed methodologies for common in vitro assays.
6.1 Mast Cell Preparation and Sensitization
-
Objective: To prepare mast cells for degranulation experiments.
-
Methodology (example for human lung mast cells):
-
Obtain human lung tissue from surgical resections, distal to any tumor.[15]
-
Isolate mast cells using enzymatic digestion and purification techniques (e.g., MACS enrichment).[15]
-
Culture the enriched mast cells in a suitable medium (e.g., StemPro™-34 SFM) supplemented with 100 ng/mL Stem Cell Factor (SCF) for at least 4 days to ensure viability and maturity.[15]
-
For IgE-mediated stimulation, sensitize the cells by adding 1 µg/mL of human IgE to the culture medium one day prior to the experiment.[15]
-
6.2 In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase, which is released in parallel with histamine.[16]
-
Methodology:
-
Cell Plating: Seed sensitized mast cells (e.g., RBL-2H3 cell line or primary cells) at a density of 5-10x10³ cells/well in a 96-well plate.[17]
-
Washing: Wash cells three times with a pre-warmed buffer (e.g., HEPES with 0.04% BSA) to remove unbound IgE and other factors.[17]
-
Pre-incubation with this compound: Add varying concentrations of this compound (or control vehicle) to the appropriate wells and incubate for 30 minutes at 37°C.[18]
-
Stimulation: Induce degranulation by adding a stimulating agent. For IgE-mediated degranulation, use an anti-IgE antibody or a cross-linking agent like streptavidin (if using biotinylated IgE).[17][18] A calcium ionophore (e.g., ionomycin) can be used as a positive control for degranulation.[18] Incubate for the optimal time (e.g., 10-30 minutes) at 37°C.[15][18]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.[17]
-
Cell Lysis: Lyse the remaining cells in the pellet with a detergent (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.[17]
-
Quantification: Measure β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG).[17][19] Read the absorbance or fluorescence on a microplate reader.[17][19]
-
Calculation: The percentage of degranulation is calculated as: (Supernatant Activity / (Supernatant Activity + Lysate Activity)) * 100.
-
dot
Caption: Experimental workflow for an in vitro mast cell degranulation assay.
6.3 Histamine Release Assay
-
Objective: To directly measure the amount of histamine released from mast cells.
-
Methodology: The initial steps of cell preparation, sensitization, pre-incubation, and stimulation are identical to the β-hexosaminidase assay. The quantification step differs.
-
Sample Preparation: Following stimulation and centrifugation, the supernatant is collected.
-
Quantification: Histamine levels in the supernatant are determined using a sensitive detection method, such as:
-
Fluorometric Assay: A chemical reaction that derivatizes histamine into a fluorescent product.[13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly specific antibody-based method.
-
Radioenzymatic Assay: A highly sensitive method involving the enzymatic conversion of histamine using a radiolabeled methyl donor.[20]
-
-
Calculation: Results are typically expressed as the percentage of total cellular histamine released.
-
Conclusion
This compound's role as a mast cell stabilizer is a cornerstone of its therapeutic utility in allergic diseases.[1][2] By inhibiting the influx of calcium and potentially increasing intracellular cAMP, this compound effectively prevents the degranulation of mast cells, thereby blocking the release of histamine and other key inflammatory mediators at the source.[6][9] The quantitative data robustly supports its potent inhibitory activity in vitro.[10][11] The standardized protocols provided herein offer a framework for the continued investigation and development of mast cell-stabilizing agents, a critical area of research for improving the management of mast cell-mediated disorders.
References
- 1. oanp.org [oanp.org]
- 2. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. bodyofharmony.com [bodyofharmony.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induced inhibition of histamine release in a non-IgE model of middle ear effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mast cell - Wikipedia [en.wikipedia.org]
- 15. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. abmgood.com [abmgood.com]
- 18. Mast cell degranulation assays [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Prevention of mast-cell degranulation by this compound in patients with physical urticarias - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the H1 Receptor: An In-depth Technical Guide to the Multifaceted Molecular Targets of Ketotifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen, a well-established therapeutic agent, is primarily recognized for its potent antagonism of the histamine H1 receptor, a cornerstone of its efficacy in treating allergic conditions such as conjunctivitis and asthma. However, a growing body of scientific evidence reveals that this compound's pharmacological profile is far more complex, extending to a range of molecular targets that contribute significantly to its therapeutic effects. This technical guide provides a comprehensive overview of these non-H1 receptor targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development endeavors.
Quantitative Analysis of this compound's Molecular Interactions
The following tables summarize the quantitative data available for this compound's interaction with various molecular targets beyond the H1 receptor. This data provides a basis for comparing its potency across different pathways.
Table 1: Muscarinic Receptor Antagonism of this compound [1]
| Receptor Subtype | pA2 Value | Tissue Preparation | Agonist Used |
| M1 | 6.99 | Rabbit vas deferens | McN-A-343 |
| M2 | 6.34 | Rabbit vas deferens | Arecoline |
| M3 | 6.64 | Guinea-pig ileum | Acetylcholine |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Preparation |
| 5-HT2A | 11 | [3H]ketanserin | Rat cortex |
The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor.
Table 3: Functional Inhibition of Leukotriene Release by this compound [2]
| Cellular Effect | This compound Concentration (µM) | Cell Type | Stimulus |
| Significant inhibition of LTC4 release | 20 | Human eosinophils | Calcium ionophore A23187 |
This represents a functional outcome of this compound's activity rather than direct receptor binding.
Key Molecular Targets and Signaling Pathways
Mast Cell Stabilization via Calcium Channel Blockade
A primary mechanism of this compound, independent of H1-receptor antagonism, is its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators.[3] This is achieved through the blockade of calcium channels, which are essential for the degranulation process.
Caption: this compound's mast cell stabilization pathway.
Phosphodiesterase (PDE) Inhibition
This compound has been shown to inhibit phosphodiesterase (PDE) activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] Elevated cAMP in mast cells and other inflammatory cells has an inhibitory effect on their activation and mediator release. While the specific PDE subtypes inhibited by this compound and their corresponding IC50 values require further elucidation, the overall mechanism contributes to its anti-inflammatory properties.
Caption: Mechanism of this compound as a phosphodiesterase inhibitor.
Leukotriene Antagonism
This compound exhibits functional antagonism of leukotrienes, particularly Leukotriene C4 (LTC4).[2][6] This effect appears to be mediated through the inhibition of LTC4 release from inflammatory cells like eosinophils, rather than direct competition at the cysteinyl leukotriene receptors. This action is significant in mitigating the potent bronchoconstrictor and pro-inflammatory effects of leukotrienes in asthma.
Muscarinic and Serotonin Receptor Interactions
As detailed in the quantitative tables, this compound displays a notable affinity for muscarinic and serotonin receptors. Its non-selective antagonism at M1, M2, and M3 muscarinic receptors may contribute to its side-effect profile, such as dry mouth. The interaction with the 5-HT2A receptor suggests a potential for modulating serotonergic signaling, which could have implications beyond its anti-allergic effects and warrants further investigation.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the characterization of this compound's non-H1 receptor targets.
Protocol 1: Determination of pA2 Values at Muscarinic Receptors (Functional Organ Bath Assay)
Objective: To quantify the antagonistic potency of this compound at different muscarinic receptor subtypes using a functional bioassay.
Materials:
-
Isolated tissue preparations (e.g., rabbit vas deferens for M1/M2, guinea-pig ileum for M3)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Muscarinic receptor agonists (e.g., McN-A-343 for M1, Arecoline for M2, Acetylcholine for M3)
-
This compound fumarate
-
Organ bath system with isometric transducers and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue (e.g., vas deferens, ileum) and place it in ice-cold Krebs-Henseleit solution. Prepare tissue segments of appropriate size.
-
Tissue Mounting: Mount the tissue segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
Control Agonist Concentration-Response Curve: After equilibration, generate a cumulative concentration-response curve for the specific agonist. Add the agonist in increasing concentrations to the organ bath and record the contractile response until a maximal effect is achieved.
-
Washout: Thoroughly wash the tissues with fresh Krebs-Henseleit solution to allow them to return to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the organ baths and incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound used. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Caption: Workflow for determining pA2 values using a functional organ bath assay.
Protocol 2: Measurement of Intracellular Calcium Influx in Mast Cells
Objective: To assess the effect of this compound on intracellular calcium mobilization in activated mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium and supplements
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Mast cell activating agent (e.g., antigen for IgE-sensitized cells, compound 48/80)
-
This compound fumarate
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Culture and Plating: Culture mast cells under standard conditions. For imaging, plate the cells onto glass-bottom dishes or for plate reader assays, use black-walled, clear-bottom microplates.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification: Wash the cells gently with HBSS to remove extracellular dye. Incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.
-
This compound Pre-incubation: Add different concentrations of this compound to the cells and incubate for a specified period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the Fluo-4 loaded cells.
-
Cell Stimulation and Data Acquisition: Add the mast cell activating agent and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data by expressing the change as a ratio of the baseline fluorescence (ΔF/F0).
-
Compare the calcium response in this compound-treated cells to untreated control cells.
-
Protocol 3: Phosphodiesterase (PDE) Activity Assay (Radioenzymatic Assay)
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
Cell or tissue lysate containing PDE activity
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
This compound fumarate
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup: In reaction tubes, combine the assay buffer, cell/tissue lysate, and varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the reaction by adding [³H]-cAMP. Incubate at 30°C for a defined period during which the reaction is linear.
-
Terminate Reaction: Stop the reaction by boiling the tubes for a short period (e.g., 1 minute).
-
Conversion to Adenosine: Cool the tubes and add snake venom (5'-nucleotidase) to convert the [³H]-AMP (product of the PDE reaction) to [³H]-adenosine. Incubate for a further period (e.g., 10 minutes at 30°C).
-
Separation of Substrate and Product: Add a slurry of anion-exchange resin to the tubes. The resin will bind the negatively charged [³H]-cAMP and [³H]-AMP, while the uncharged [³H]-adenosine remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of [³H]-adenosine formed is proportional to the PDE activity. Calculate the percentage of inhibition of PDE activity at each concentration of this compound compared to the vehicle control.
Protocol 4: Leukotriene C4 (LTC4) Release Assay from Eosinophils
Objective: To measure the effect of this compound on the release of LTC4 from stimulated eosinophils.
Materials:
-
Isolated human eosinophils
-
Physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Calcium ionophore A23187 (stimulus)
-
This compound fumarate
-
LTC4 ELISA kit
-
Microplate reader
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using standard methods such as density gradient centrifugation followed by immunomagnetic negative selection.
-
Cell Resuspension: Resuspend the purified eosinophils in the physiological buffer at a defined concentration.
-
This compound Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Cell Stimulation: Add the calcium ionophore A23187 to the cell suspension to stimulate LTC4 production and release. Incubate for an optimal time (e.g., 15-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released LTC4.
-
LTC4 Quantification: Measure the concentration of LTC4 in the supernatants using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of LTC4 release for each this compound concentration compared to the vehicle control.
Conclusion
The pharmacological actions of this compound extend well beyond its well-documented H1-receptor antagonism. Its ability to stabilize mast cells through calcium channel blockade, inhibit phosphodiesterase activity, and functionally antagonize leukotriene release provides a multi-pronged approach to the management of allergic and inflammatory conditions. Furthermore, its interactions with muscarinic and serotonin receptors contribute to its overall pharmacological profile. This in-depth guide, with its compilation of quantitative data, signaling pathway diagrams, and detailed experimental protocols, serves as a valuable resource for scientists and researchers seeking to further explore and leverage the multifaceted therapeutic potential of this compound. A deeper understanding of these non-H1 receptor targets will undoubtedly pave the way for novel drug discovery and development efforts in the fields of allergy, immunology, and beyond.
References
- 1. Affinity profiles of pizotifen, this compound and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential generation of leukotriene C4 by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on phosphodiesterase activity from asthmatic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, disodium cromoglycate, and verapamil inhibit leukotriene activity: determination by tube leukocyte adherence inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Inhibition of Eosinophil Activation and Recruitment by Ketotifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage and symptomatology in conditions such as asthma and allergic conjunctivitis. Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, has demonstrated a broader anti-inflammatory profile that includes direct and indirect effects on eosinophil function. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates eosinophil activation and recruitment. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of allergy, immunology, and drug development.
Introduction: The Role of Eosinophils in Allergic Inflammation
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases. Upon activation by various stimuli, including cytokines (e.g., IL-5), chemokines (e.g., eotaxin), and immunoglobulins, eosinophils release a potent arsenal of inflammatory mediators. These include cytotoxic granule proteins like eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN), as well as lipid mediators such as leukotriene C4 (LTC4) and reactive oxygen species (ROS). The recruitment of eosinophils to inflammatory sites and their subsequent activation contribute significantly to the chronic inflammation and tissue damage observed in allergic conditions.
This compound: A Multi-Modal Approach to Eosinophil Modulation
This compound's therapeutic efficacy in allergic diseases extends beyond its well-established H1-antihistamine and mast cell stabilizing properties.[1][2] A growing body of evidence highlights its direct inhibitory effects on eosinophil functions. These multifaceted actions collectively reduce the eosinophilic inflammatory response.
The primary mechanisms by which this compound impacts eosinophils include:
-
Inhibition of Recruitment: this compound significantly curtails the migration of eosinophils to inflammatory sites by inhibiting their chemotactic response to various chemoattractants.[3][4][5]
-
Suppression of Activation: The drug directly impedes eosinophil activation, leading to a reduction in the release of pro-inflammatory mediators.[3][4] This includes the inhibition of degranulation and the production of reactive oxygen species.[3][6]
-
Induction of Cell Death: Interestingly, some studies suggest that this compound can induce primary necrosis in eosinophils, providing a mechanism for reducing eosinophil counts at inflammatory loci.[7][8]
Quantitative Data on this compound's Effects on Eosinophils
The following tables summarize the quantitative data from key studies investigating the impact of this compound on various eosinophil functions.
Table 1: Inhibition of Eosinophil Chemotaxis by this compound
| Chemoattractant | This compound Concentration | Percent Inhibition | Study Population | Source |
| fMLP | 10⁻⁴–10⁻⁸ M | Dose-dependent, significant inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |
| IL-5 | 10⁻⁴–10⁻⁸ M | Dose-dependent, significant inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |
| Eotaxin | 10⁻⁴–10⁻⁸ M | Dose-dependent, significant inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |
| Platelet-Activating Factor (PAF) | 10 µM | Significant inhibition (50.2 ± 7.2% in normals; 28.4 ± 6.7% in asthmatics) | Human (atopic asthmatic subjects and normal controls) | [5][9] |
Table 2: Inhibition of Eosinophil Mediator Release and Oxidative Burst by this compound
| Parameter | Activator | This compound Concentration | Effect | Study Population | Source |
| Eosinophil Cationic Protein (ECP) Release | sIgA | Pharmacologically active concentrations | Partial inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |
| Eosinophil-Derived Neurotoxin (EDN) Release | sIgA | Pharmacologically active concentrations | Partial inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |
| Leukotriene C4 (LTC4) Release | Calcium Ionophore (A23187) | 20 µM | Significant inhibition | Human (atopic asthmatic subjects and normal controls) | [5][9] |
| Reactive Oxygen Species (ROS) Production | Eotaxin | 10⁻¹⁰–10⁻⁶ M | Significant reduction | Human | [6] |
| Reactive Oxygen Species (ROS) Production | sIgA | Pharmacologically active concentrations | Decreased production | Human (hypereosinophilic patients or normal donors) | [3][4] |
| Superoxide (O₂⁻) Generation | Beer Antigen | Dose-dependent | Inhibition | Human (patient with alcohol-induced asthma) | [10] |
Table 3: In Vivo Effects of this compound on Eosinophil-Related Inflammation
| Study Design | Treatment | Duration | Key Findings Related to Eosinophils | Source |
| Double-blind, placebo-controlled | This compound (1 mg twice daily) | 8 weeks | Significant reduction of EG2+ activated eosinophils in bronchial mucosa of atopic asthma patients. | [11] |
| Open, uncontrolled | This compound fumarate ophthalmic solution | Not specified | Significant decrease in eotaxin expression on conjunctival epithelial cells in patients with seasonal allergic conjunctivitis. | [12] |
| Experimental allergic asthma model | This compound | Not specified | Significant decrease in the number of eosinophils in the bronchus of guinea pigs. | [13] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to investigate the effects of this compound on eosinophil function.
Eosinophil Isolation and Purification
-
Objective: To obtain a pure population of eosinophils from peripheral blood.
-
Methodology:
-
Source: Whole blood is collected from hypereosinophilic patients, atopic asthmatic subjects, or normal donors.[3][4][5]
-
Gradient Centrifugation: Eosinophils are purified using a Percoll gradient.[3][4]
-
Immunomagnetic Separation: Further purification is achieved using magnetic cell separation systems (MACS), often involving the depletion of other cell types.[3][4]
-
Eosinophil Chemotaxis Assay
-
Objective: To assess the effect of this compound on the directed migration of eosinophils towards a chemoattractant.
-
Methodology (Boyden Chamber Technique): [3][4][5]
-
A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.
-
The lower chamber is filled with a solution containing a chemoattractant (e.g., fMLP, IL-5, eotaxin, or PAF).[3][4][5]
-
A suspension of purified eosinophils, pre-incubated with or without varying concentrations of this compound, is placed in the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells is quantified by microscopy.
-
Eosinophil Mediator Release Assays
-
Objective: To measure the effect of this compound on the release of granule proteins and lipid mediators from activated eosinophils.
-
Methodology:
-
-
Purified eosinophils are activated with secretory IgA (sIgA).
-
The cell supernatant is collected after incubation.
-
The concentrations of ECP and EDN in the supernatant are measured by radioimmunoassay (RIA).
-
-
-
Purified eosinophils are stimulated with the calcium ionophore A23187.
-
The amount of LTC4 released is quantified, likely using an enzyme immunoassay (EIA) or a similar method.
-
-
Measurement of Reactive Oxygen Species (ROS) Production
-
Objective: To determine the effect of this compound on the oxidative burst in eosinophils.
-
Methodology (Luminol-Dependent Chemiluminescence): [3][4][6]
-
Purified eosinophils are activated with stimuli such as eotaxin or sIgA.[3][4] In some studies, eosinophils are primed with eotaxin before activation with A23187.[6]
-
Luminol, a chemiluminescent probe, is added to the cell suspension.
-
The production of ROS oxidizes luminol, resulting in the emission of light.
-
The light intensity is measured using a luminometer to quantify ROS production.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in this compound's action on eosinophils.
Figure 1: Overview of this compound's inhibitory effects on eosinophil functions.
Figure 2: Experimental workflow for the eosinophil chemotaxis assay.
Figure 3: Experimental workflow for mediator release assays.
Discussion and Future Directions
This compound's ability to inhibit multiple facets of eosinophil function, including recruitment and activation, underscores its potential as a broad-spectrum anti-inflammatory agent in the management of allergic diseases. The data consistently demonstrate a dose-dependent inhibition of key eosinophil activities at pharmacologically relevant concentrations.
Future research should aim to further elucidate the precise molecular signaling pathways within eosinophils that are targeted by this compound. While the inhibitory effects are well-documented, the upstream signaling events modulated by the drug remain less clear. Investigating the impact of this compound on receptor expression, intracellular calcium mobilization, and the activation of key kinases within the eosinophil could provide a more complete understanding of its mechanism of action. Furthermore, long-term clinical studies focusing on eosinophilic biomarkers could help to better correlate the in vitro findings with clinical outcomes in patients with various eosinophil-driven diseases.
Conclusion
This compound exerts significant inhibitory effects on eosinophil activation and recruitment through a multi-pronged mechanism. It effectively reduces eosinophil chemotaxis, suppresses the release of cytotoxic and pro-inflammatory mediators, and diminishes the production of reactive oxygen species. These direct actions on eosinophils, in addition to its established antihistaminic and mast cell stabilizing properties, contribute to its therapeutic efficacy in allergic disorders. This technical guide provides a consolidated resource of the current understanding of this compound's interaction with eosinophils, offering valuable insights for ongoing research and drug development efforts in the field of allergy and immunology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces primary necrosis of human eosinophils | Lunds universitet [lu.se]
- 8. This compound induces primary necrosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of this compound on Eosinophils as Measured at LTC4 Release and by Chemotaxis - ProQuest [proquest.com]
- 10. Investigation of the effect of this compound on alcohol-induced asthma: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on symptoms and on bronchial mucosa in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound on inflammatory markers in allergic conjunctivitis: an open, uncontrolled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Ketotifen's impact on cytokine and chemokine signaling pathways
An In-depth Technical Guide: Ketotifen's Impact on Cytokine and Chemokine Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a second-generation H1-antihistamine and mast cell stabilizer, is widely recognized for its therapeutic efficacy in allergic conditions such as asthma and allergic conjunctivitis.[1][2][3] Its classical mechanisms of action—competitive antagonism of the histamine H1 receptor and inhibition of mast cell degranulation—are well-documented.[4][5] However, a growing body of evidence reveals that this compound's immunomodulatory effects are far more extensive, involving direct interference with critical cytokine and chemokine signaling pathways. This guide provides a comprehensive technical overview of these advanced mechanisms, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate this compound's profound impact on the inflammatory cascade. It explores the molecule's ability to suppress key pro-inflammatory pathways such as NF-κB and MAPK, thereby down-regulating the expression and function of a broad spectrum of cytokines and chemokines that are pivotal in orchestrating allergic and inflammatory responses.
Core Mechanisms of Action: Beyond Histamine Blockade
While H1-receptor antagonism is a primary function, this compound's role as a mast cell stabilizer is fundamental to its broader anti-inflammatory effects. By preventing calcium influx across mast cell membranes, this compound inhibits their degranulation, blocking the release of a host of pre-formed and newly synthesized mediators, including histamine, leukotrienes, prostaglandins, and, crucially, numerous cytokines and chemokines.[4][5][6][7] This action prevents the initial amplification of the allergic cascade.
Modulation of Key Signaling Pathways
This compound exerts significant control over intracellular signaling cascades that are central to the production of inflammatory mediators in various immune cells, particularly monocytes and macrophages.
Suppression of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master transcription factor for a multitude of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[8] Studies have demonstrated that this compound can significantly reduce the expression and activation of NF-κB. In a model of gentamicin-induced hepatotoxicity, this compound treatment markedly reduced the elevated expression of NF-κB protein in liver tissue, suggesting a direct inhibitory effect on this inflammatory pathway.[8] This suppression is a key mechanism by which this compound reduces the transcription of pro-inflammatory cytokines.[8][9]
Inhibition of the MAPK (p38 and ERK) Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and ERK pathways, are critical for transducing external inflammatory signals into a cellular response, such as chemokine production. Research on human monocytes shows that lipopolysaccharide (LPS)-induced expression of chemokines is dependent on these pathways.[10][11] this compound has been shown to suppress the LPS-induced phosphorylation of both p38 (pp38) and ERK (p-ERK) in THP-1 monocytic cells.[10] This inhibition directly contributes to its ability to down-regulate the production of Th1- and Th2-related chemokines.[10][11]
References
- 1. oanp.org [oanp.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Suppressive effects of this compound on Th1- and Th2-related chemokines of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Properties of Ketotifen In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, exhibits a multifaceted anti-inflammatory profile. This technical guide delves into the in vitro methodologies used to characterize its anti-inflammatory properties, providing a comprehensive resource for researchers in immunology and drug development. The document outlines detailed experimental protocols, presents quantitative data on this compound's inhibitory effects on various inflammatory mediators, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
This compound's therapeutic efficacy in allergic conditions such as conjunctivitis, rhinitis, and asthma is attributed to its dual-action mechanism: competitive antagonism of the histamine H1 receptor and stabilization of mast cells.[1][2] In vitro studies have been instrumental in elucidating the specific cellular and molecular mechanisms that underpin its anti-inflammatory effects. These investigations have demonstrated this compound's ability to inhibit the release of a broad spectrum of pro-inflammatory mediators from various immune cells, including mast cells, basophils, eosinophils, and neutrophils. This guide provides a detailed examination of the in vitro evidence supporting this compound's anti-inflammatory properties.
Mechanisms of Action
This compound's anti-inflammatory activity is primarily mediated through two key pathways:
-
Mast Cell Stabilization: this compound prevents the degranulation of mast cells, a critical event in the allergic inflammatory cascade.[1][3] This stabilization inhibits the release of pre-formed mediators stored in granules, such as histamine and tryptase, as well as the de novo synthesis of lipid mediators like leukotrienes and prostaglandins.[1][4]
-
Histamine H1-Receptor Antagonism: As a potent H1-antihistamine, this compound competitively blocks the action of histamine on its receptor, thereby mitigating histamine-mediated symptoms like vasodilation, increased vascular permeability, and sensory nerve stimulation.[1][2]
Beyond these primary mechanisms, in vitro evidence suggests that this compound also modulates the function of other immune cells and signaling pathways involved in inflammation.
Quantitative Analysis of In Vitro Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies investigating the inhibitory effects of this compound on the release of key inflammatory mediators and on eosinophil function.
Table 1: Inhibition of Mast Cell and Basophil Mediator Release by this compound
| Cell Type | Mediator | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference(s) |
| Human Conjunctival Mast Cells | Histamine | Anti-IgE | ~10⁻¹¹ to 10⁻⁴ M | ≥90% | [5][6] |
| Human Conjunctival Mast Cells | Tryptase | Anti-IgE | ~10⁻¹⁰ to 10⁻⁴ M | ≥90% | [5][6] |
| Human Basophils | Histamine | Allergen | >0.1 mM | Significant Inhibition | [7][8] |
| Rat Mast Cells | Histamine | Compound 48/80 | >0.1 mM | Significant Inhibition | [8] |
Table 2: Inhibition of Eosinophil and Leukocyte Function by this compound
| Cell Type | Assay | Mediator/Stimulus | This compound Concentration | % Inhibition / IC50 | Reference(s) |
| Human Eosinophils | Leukotriene C4 (LTC4) Release | Calcium Ionophore A23187 | 20 µM | Significant Inhibition | [9] |
| Human Leukocytes | Leukotriene C4 (LTC4) Generation | Calcium Ionophore A23187 | Not specified | Inhibition by inhibiting phospholipase A2 activity | [10] |
| Human Eosinophils | Chemotaxis | fMLP, IL-5, Eotaxin | 10⁻⁸ to 10⁻⁴ M | Dose-dependent Inhibition | [11] |
| Rat Ileum | Leukotriene B4 (LTB4) Release | C. difficile Toxin A | Not specified | 65.8% | [12] |
| Rat Ileum | Leukotriene C4 (LTC4) Release | C. difficile Toxin A | Not specified | 88.8% | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory properties of this compound.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Materials:
-
Human or murine mast cell line (e.g., LAD2, BMMCs)
-
Cell culture medium (e.g., StemPro-34 for human mast cells, RPMI-1640 for murine)
-
Sensitizing antibody (e.g., biotinylated human IgE)
-
Stimulating agent (e.g., streptavidin for biotinylated IgE, anti-IgE, or compound 48/80)
-
HEPES buffer
-
p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization: Culture mast cells to the desired density. For IgE-mediated activation, sensitize the cells by incubating with an appropriate concentration of IgE overnight.
-
Cell Plating: Wash the sensitized cells and resuspend in HEPES buffer. Plate the cells in a 96-well plate.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes at 37°C). Include appropriate vehicle controls.
-
Stimulation: Add the stimulating agent to induce degranulation and incubate for the optimal time (e.g., 30 minutes at 37°C).
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis of released β-hexosaminidase.
-
Enzyme Assay: Add the supernatant to a new plate containing the PNAG substrate solution. Incubate to allow for the enzymatic reaction.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (total lysis of cells) and a negative control (unstimulated cells). Determine the inhibitory effect of this compound at different concentrations.
Histamine Release Assay (ELISA)
This assay measures the amount of histamine released from mast cells or basophils into the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Mast cells or basophils
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgE, allergen)
-
Histamine ELISA kit (containing histamine-coated microplate, histamine standards, HRP-conjugated anti-histamine antibody, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Stimulation: Prepare and stimulate the cells with the chosen agent in the presence of varying concentrations of this compound or a vehicle control, as described in the degranulation assay.
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
ELISA Procedure (General Steps): a. Add standards and samples (supernatants) to the wells of the histamine-coated microplate. b. Add the HRP-conjugated anti-histamine antibody to each well. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to develop the color. f. Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the histamine standards. Calculate the histamine concentration in the samples based on the standard curve. Determine the percentage of histamine release and the inhibitory effect of this compound.
Intracellular cAMP Measurement Assay
This assay quantifies the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in many cellular processes, including the inhibition of mast cell degranulation.
Materials:
-
Leukocytes (e.g., mast cells, basophils)
-
Cell culture medium
-
Reagents to stimulate or inhibit adenylyl cyclase (e.g., forskolin, IBMX)
-
cAMP assay kit (e.g., competitive immunoassay or bioluminescent assay)
-
Lysis buffer
-
Microplate reader or luminometer
Procedure:
-
Cell Treatment: Incubate the cells with varying concentrations of this compound or a vehicle control.
-
Stimulation/Inhibition: Treat the cells with agents that modulate cAMP levels (e.g., forskolin to stimulate adenylyl cyclase, IBMX to inhibit phosphodiesterase).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Follow the instructions of the specific cAMP assay kit being used. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using the appropriate instrument.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP in the cell lysates. Analyze the effect of this compound on intracellular cAMP levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's anti-inflammatory action and the general workflow for in vitro anti-inflammatory screening.
Caption: this compound's dual mechanism on mast cells.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
The in vitro studies summarized in this technical guide provide robust evidence for the anti-inflammatory properties of this compound. Its ability to stabilize mast cells and antagonize the histamine H1 receptor, coupled with its inhibitory effects on other inflammatory cells and mediators, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field, facilitating further investigation and development of this compound and novel anti-inflammatory agents.
References
- 1. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 2. oanp.org [oanp.org]
- 3. Cromolyn vs this compound and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 4. Topical this compound Fumarate Inhibits Choroidal Mast Cell Degranulation and Loss of Retinal Pigment Epithelial Cells in Rat Model for Geographic Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The inhibitory effect of this compound on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. This compound inhibits Clostridium difficile toxin A-induced enteritis in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ketotifen's Structure-Activity Relationship and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketotifen is a second-generation H1 antihistamine and mast cell stabilizer with a distinctive tricyclic benzocycloheptathiophene structure. Its therapeutic efficacy in treating allergic conjunctivitis, asthma, and mast cell-related disorders stems from a dual mechanism of action: competitive antagonism of the histamine H1 receptor and inhibition of mast cell degranulation. This guide provides a detailed examination of the chemical properties, structure-activity relationships (SAR), and underlying pharmacological mechanisms of this compound. We will explore the critical structural motifs required for its biological activity by analyzing key derivatives, including its primary metabolite, northis compound. Furthermore, this document outlines detailed protocols for essential in vitro assays and visualizes the core signaling pathways and experimental workflows to support further research and development in this area.
Chemical and Physical Properties of this compound
This compound, chemically known as 4-(1-Methyl-4-piperidinylidene)-4,9-dihydro-10H-benzo[1][2]cyclohepta[1,2-b]thiophen-10-one, is most commonly used as its fumarate salt to improve solubility and stability.[3] Its core structure is a rigid, non-planar tricyclic system, which is a common feature among many first and second-generation antihistamines.[4][5]
| Property | Value | Reference/Source |
| Molecular Formula | C₁₉H₁₉NOS | --INVALID-LINK-- |
| Molecular Weight | 309.43 g/mol | --INVALID-LINK-- |
| pKa (Strongest Basic) | 7.15 - 8.43 | --INVALID-LINK--, --INVALID-LINK-- |
| logP (Octanol-Water) | 3.35 - 3.85 | --INVALID-LINK--, --INVALID-LINK-- |
| Water Solubility | 0.00787 mg/mL (for base) | --INVALID-LINK-- |
| Melting Point | ~190°C (with decomposition, as fumarate salt) | --INVALID-LINK-- |
| Appearance | White to yellowish or brownish-tinged crystalline powder | --INVALID-LINK-- |
Pharmacological Profile and Mechanism of Action
This compound exerts its therapeutic effects through two primary, synergistic mechanisms:
-
Histamine H1 Receptor Antagonism: this compound is a potent, non-competitive inverse agonist of the H1 receptor.[5][6] By binding to the H1 receptor, it stabilizes it in an inactive conformation, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like itching, vasodilation, and smooth muscle contraction.
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, the primary event in the acute allergic response.[6][7] This stabilization prevents the release of pre-formed inflammatory mediators (e.g., histamine, tryptase) and newly synthesized mediators (e.g., leukotrienes, prostaglandins) from mast cell granules. The primary mechanism for this stabilization is the inhibition of calcium influx across the mast cell membrane, a critical step for granule exocytosis.
Key Signaling Pathways
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαq subunit. This compound acts as an antagonist at this receptor, blocking the entire downstream cascade.
Mast Cell Stabilization Pathway
Mast cell activation, typically initiated by an allergen cross-linking IgE antibodies on the cell surface, leads to an influx of extracellular calcium, which is the final trigger for degranulation. This compound stabilizes the mast cell primarily by blocking this critical calcium influx.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that specific structural features are essential for its dual activities, while others can be modified to improve its therapeutic index, primarily by reducing sedative side effects.
Quantitative SAR Data
Analysis of this compound and its primary metabolite, northis compound, highlights the separation of therapeutic and side effects. While both compounds exhibit similar high affinity for the H1 receptor, their central nervous system (CNS) effects differ dramatically.
| Compound | Modification | H1 Receptor Affinity (Ki, nM) | Mast Cell Stabilization | Sedative Effect | Key Finding |
| (±)-Ketotifen | Parent Drug | ~0.14 - 1.3 | Potent | Significant | Potent dual-acting compound, but sedation is a dose-limiting side effect. |
| (±)-Northis compound | N-demethylation | Similar to this compound | Potent | None | The N-methyl group is not required for activity but is crucial for sedative effects, making this compound a prodrug for the non-sedating northis compound.[2] |
| R(+)-Ketotifen | Atropisomer | Similar to S(-) isomer | Active | High | The majority of sedative side effects reside in the R(+) isomer. |
| S(-)-Ketotifen | Atropisomer | Similar to R(+) isomer | Active | Low | Exhibits antihistaminic activity with significantly less sedation than the R(+) isomer. |
| 10-OH-Ketotifen | C10-Keto Reduction | Inactive | Inactive | - | The ketone at the C10 position is essential for pharmacological activity.[4] |
Key Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293T cells transiently or stably expressing the human histamine H1 receptor.
-
Homogenize the cell pellet in an ice-cold binding buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).
-
Determine the total protein concentration of the membrane homogenate using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membrane homogenate (5-10 µg protein), a fixed concentration of [³H]-mepyramine (e.g., 1-3 nM), and a range of concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Incubate the plate for a defined period (e.g., 4 hours) at room temperature with gentle agitation to reach equilibrium.
-
-
Separation and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C plates), which trap the membranes with bound radioligand.
-
Immediately wash the filters multiple times with ice-cold buffer to remove unbound [³H]-mepyramine.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add a liquid scintillation cocktail to each well/filter.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation. The Rat Basophilic Leukemia (RBL-2H3) cell line is a common model for these studies.
Detailed Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media and seed them into a 96-well tissue culture plate.
-
Sensitize the cells by incubating them overnight with a solution containing anti-dinitrophenyl (DNP) Immunoglobulin E (IgE).
-
-
Pre-treatment and Stimulation:
-
Wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Add buffer containing various concentrations of the test compound (this compound) or vehicle control to the wells. Incubate for 30-60 minutes at 37°C.
-
Initiate degranulation by adding DNP-human serum albumin (HSA) antigen, which cross-links the IgE bound to the cell surface. Include a positive control (e.g., a calcium ionophore) and a negative (unstimulated) control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect an aliquot of the supernatant from each well. This contains the released β-hexosaminidase.
-
To determine the total enzyme content, lyse the remaining cells in each well by adding a detergent solution (e.g., 0.1% Triton X-100).
-
-
Enzymatic Assay:
-
In a new 96-well plate, add aliquots of the collected supernatants and cell lysates.
-
Add the substrate solution, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), to each well.
-
Incubate the plate at 37°C for approximately 90 minutes. The enzyme will cleave the substrate to produce p-nitrophenol.
-
-
Quantification and Analysis:
-
Stop the enzymatic reaction by adding a high pH stop buffer (e.g., 0.4 M glycine buffer). This develops the yellow color of the p-nitrophenol product.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition: Release (%) = [Absorbance(Supernatant) / (Absorbance(Supernatant) + Absorbance(Lysate))] * 100.
-
Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
-
Conclusion
This compound's clinical utility is firmly rooted in its well-defined chemical structure and dual pharmacological actions. The benzocycloheptathiophene core, C10-ketone, and piperidinylidene side chain are all critical for its potent H1 receptor antagonism and mast cell stabilizing effects. SAR studies, particularly on the N-methyl group, have been pivotal, demonstrating that this moiety is a key determinant of the drug's sedative properties but not its primary therapeutic actions. This has led to the understanding of this compound as a prodrug for its active, non-sedating metabolite, northis compound, opening avenues for the development of next-generation antihistamines with improved safety profiles. The detailed experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to further investigate this compound and develop novel antiallergic and anti-inflammatory agents.
References
- 1. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Ketotifen in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ketotifen in preclinical murine models of asthma. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound and similar compounds. Detailed protocols for a commonly used model of allergic asthma, along with expected quantitative outcomes and the underlying signaling pathways, are presented.
Introduction to this compound in Asthma
This compound is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1][2] Its therapeutic effects in asthma are attributed to its dual mechanism of action: the blockade of histamine H1 receptors and the inhibition of mast cell degranulation, which in turn prevents the release of a variety of inflammatory mediators, including histamine, leukotrienes, and various cytokines.[1][3] Murine models of ovalbumin (OVA)-induced allergic asthma are widely used to study the pathophysiology of the disease and to evaluate the efficacy of novel therapeutics.[4] These models mimic key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines.[4]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol describes the induction of allergic airway inflammation in mice using ovalbumin as the allergen.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound fumarate (Sigma-Aldrich)
-
Methacholine (Sigma-Aldrich)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
A control group should receive i.p. injections of saline with alum only.
-
-
Drug Administration (this compound):
-
From day 21 to day 27, administer this compound (e.g., 1 mg/kg, dissolved in saline) daily via oral gavage or intraperitoneal injection.
-
The vehicle control group should receive an equivalent volume of saline.
-
-
Challenge:
-
On days 25, 26, and 27, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes. The control group is challenged with saline aerosol.
-
-
Readout Collection (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Collection: Euthanize mice and perform a tracheotomy. Lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).
-
BAL Fluid Analysis:
-
Determine the total and differential inflammatory cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
-
Lung Histology: Perfuse the lungs and fix them in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Data Presentation
The following tables summarize representative quantitative data from murine models of OVA-induced asthma. While a single study providing all these data points for a this compound-treated group is not available, the tables are constructed based on typical results from OVA-challenged mice (representing the "Asthma" group) and the expected therapeutic effects of this compound as reported in various studies. A human study has shown that this compound treatment significantly reduces the number of eosinophils and T cells in the bronchial mucosa of asthmatic patients.[5]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control (Saline) | 0.5 - 1.5 | 0.4 - 1.2 | < 0.1 | < 0.1 | < 0.1 |
| Asthma (OVA) | 5.0 - 8.0 | 1.0 - 2.0 | 3.0 - 5.0 | 0.5 - 1.0 | 0.5 - 1.0 |
| Asthma + this compound | Reduced | No significant change | Significantly Reduced | Reduced | Reduced |
Data for Control and Asthma groups are representative values from OVA-induced asthma models. The effect of this compound is based on its known anti-inflammatory properties and data from human studies showing a reduction in inflammatory cells.[5]
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Penh | Penh at 25 mg/mL MCh | Penh at 50 mg/mL MCh |
| Control (Saline) | 0.8 - 1.2 | 1.5 - 2.5 | 2.0 - 3.5 |
| Asthma (OVA) | 1.0 - 1.5 | 4.0 - 6.0 | 6.0 - 9.0 |
| Asthma + this compound | No significant change | Significantly Reduced | Significantly Reduced |
Penh (Enhanced Pause) is a dimensionless value used as a measure of airway obstruction in conscious mice. Data for Control and Asthma groups are representative values. The effect of this compound is based on its known ability to reduce airway hyperreactivity.
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | < 20 | < 15 | < 30 |
| Asthma (OVA) | 50 - 150 | 40 - 120 | 100 - 300 |
| Asthma + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data for Control and Asthma groups are representative values from OVA-induced asthma models. The effect of this compound is based on its mechanism of action which includes the inhibition of inflammatory mediator release.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the OVA-induced murine model of asthma with this compound treatment.
Caption: this compound's mechanism as a mast cell stabilizer.
Caption: this compound's mechanism as an H1 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 5. Effects of this compound on symptoms and on bronchial mucosa in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ketotifen as a Pharmacological Tool to Study Eosinophilic Esophagitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophilic esophagitis (EoE) is a chronic allergic inflammatory disease of the esophagus characterized by dense eosinophilic infiltration. Understanding the complex interplay of immune cells, particularly eosinophils and mast cells, is crucial for developing effective therapies. Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, serves as a valuable pharmacological tool to investigate the pathological mechanisms of EoE. Its dual action allows for the dissection of histamine-mediated pathways and the broader consequences of mast cell activation in the disease process. These application notes provide a comprehensive overview of the use of this compound in EoE research, including detailed experimental protocols and data presentation.
This compound's primary mechanisms of action relevant to EoE research include its function as a non-competitive antagonist of the H1 histamine receptor and its ability to stabilize mast cells by preventing their degranulation.[1] This stabilization is achieved by inhibiting calcium influx across the mast cell membrane.[2][3][4] By preventing the release of a host of inflammatory mediators such as histamine, leukotrienes, and various cytokines from mast cells, this compound helps to attenuate the allergic cascade that drives eosinophil recruitment and activation.[5][6] Furthermore, in vitro studies have demonstrated that this compound can directly inhibit eosinophil chemotaxis in a dose-dependent manner and reduce the release of their cytotoxic granule proteins, such as eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN).[7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on key eosinophil functions as reported in in vitro studies.
Table 1: Effect of this compound on Eosinophil Chemotaxis
| Chemoattractant | This compound Concentration (M) | % Inhibition of Chemotaxis | Reference |
| fMLP | 10⁻⁸ - 10⁻⁴ | Dose-dependent | [8] |
| IL-5 | 10⁻⁸ - 10⁻⁴ | Dose-dependent | [8] |
| Eotaxin | 10⁻⁸ - 10⁻⁴ | Dose-dependent | [7] |
| PAF (10 µM) | 10⁻⁵ | Significant Inhibition | [9] |
Table 2: Effect of this compound on Eosinophil Degranulation and Oxidative Burst
| Eosinophil Function | Activator | This compound Concentration (M) | Effect | Reference |
| ECP & EDN Release | sIgA | 10⁻⁸ - 10⁻⁴ | Partial Inhibition | [7] |
| Leukotriene C4 Release | Calcium Ionophore A23187 | 2 x 10⁻⁵ | Significant Inhibition | [9] |
| Reactive Oxygen Species (ROS) Production | Eotaxin | 10⁻¹⁰ - 10⁻⁶ | Significant Reduction | [10] |
| Reactive Oxygen Species (ROS) Production | sIgA | 10⁻⁸ - 10⁻⁴ | Decreased Production | [7] |
Experimental Protocols
In Vitro Methodologies
1. Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol is designed to assess the effect of this compound on the migration of eosinophils towards a chemoattractant.
-
Materials:
-
Purified human eosinophils
-
Boyden chamber apparatus with microporous membrane (5 µm pore size)
-
Chemoattractants (e.g., eotaxin, IL-5, fMLP, PAF)
-
This compound fumarate
-
Culture medium (e.g., RPMI 1640 with 1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Procedure:
-
Prepare a stock solution of this compound and dilute to desired concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in culture medium.
-
Isolate eosinophils from peripheral blood of healthy or atopic donors using density gradient centrifugation followed by immunomagnetic negative selection.
-
Resuspend purified eosinophils in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Fill the lower wells of the Boyden chamber with the chemoattractant solution (e.g., 100 ng/mL eotaxin).
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the membrane, fix, and stain it with a histological stain.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
2. Eosinophil Oxidative Burst Assay (Luminol-Dependent Chemiluminescence)
This protocol measures the production of reactive oxygen species (ROS) by eosinophils and the inhibitory effect of this compound.
-
Materials:
-
Purified human eosinophils
-
Luminol
-
Horseradish peroxidase (HRP)
-
Activator (e.g., eotaxin, sIgA, PMA)
-
This compound fumarate
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminometer
-
-
Procedure:
-
Prepare a stock solution of this compound and dilute to desired concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) in HBSS.
-
Isolate and purify eosinophils as described previously.
-
Resuspend eosinophils in HBSS at 1 x 10⁶ cells/mL.
-
In a 96-well white plate, add eosinophils, luminol (e.g., 50 µM), HRP (e.g., 4 U/mL), and this compound or vehicle control.
-
Initiate the reaction by adding the activator (e.g., 100 ng/mL eotaxin).
-
Immediately place the plate in a luminometer and measure chemiluminescence at regular intervals for 30-60 minutes.
-
Data can be expressed as peak chemiluminescence or the area under the curve. Calculate the percentage inhibition for each this compound concentration.
-
3. Eosinophil Degranulation Assay (ECP and EDN Release)
This protocol quantifies the release of eosinophil granule proteins as a measure of degranulation.
-
Materials:
-
Purified human eosinophils
-
Activator (e.g., secretory IgA (sIgA), calcium ionophore A23187)
-
This compound fumarate
-
Culture medium
-
ELISA kits for human ECP and EDN
-
-
Procedure:
-
Prepare a stock solution of this compound and dilute to desired concentrations in culture medium.
-
Isolate and purify eosinophils.
-
Resuspend eosinophils at 2 x 10⁶ cells/mL in culture medium.
-
Pre-incubate eosinophils with this compound or vehicle control for 30 minutes at 37°C.
-
Add the activator (e.g., sIgA) to the cell suspension and incubate for 4 hours at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentrations of ECP and EDN in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of degranulation for each this compound concentration.
-
In Vivo Methodology: Ovalbumin (OVA)-Induced Mouse Model of EoE
This protocol outlines a common method for inducing EoE in mice and can be adapted to evaluate the therapeutic potential of this compound.
-
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as adjuvant
-
This compound fumarate
-
Phosphate-buffered saline (PBS)
-
Equipment for intraperitoneal injections and intranasal challenges
-
-
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal injection of 50 µg OVA emulsified in 1 mg Alum in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 21 to day 28, challenge the sensitized mice daily via intranasal administration of 100 µg OVA in 50 µL PBS under light anesthesia.
-
-
This compound Treatment:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound (e.g., 1 mg/kg) via oral gavage or intraperitoneal injection daily, starting one day before the first OVA challenge and continuing throughout the challenge period. A control group should receive the vehicle alone.
-
-
Endpoint Analysis (24 hours after the last challenge):
-
Collect blood for peripheral eosinophil counts.
-
Harvest the esophagus for histological analysis.
-
-
Histological Analysis of Esophageal Tissue
-
Procedure:
-
Fix the esophagus in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration and morphological changes (e.g., basal zone hyperplasia).
-
Perform immunohistochemistry for Major Basic Protein (MBP) to specifically identify eosinophils.
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against mouse MBP.
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Quantify the number of eosinophils per high-power field (HPF) in the esophageal epithelium.
-
Visualization of Pathways and Workflows
Caption: this compound's dual mechanism in EoE.
Caption: In vitro experimental workflow.
References
- 1. acpjournals.org [acpjournals.org]
- 2. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oanp.org [oanp.org]
- 6. This compound in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Assessing Ketotifen's Efficacy on Human Mast Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer with a dual mechanism of action, making it a compound of significant interest in the management of allergic and mast cell-mediated disorders.[1][2] It functions not only by blocking the action of histamine at H1 receptors but also by preventing the degranulation of mast cells, thereby inhibiting the release of a wide array of inflammatory mediators, including histamine, tryptase, prostaglandins, and leukotrienes.[1][3][4] Understanding and quantifying the efficacy of this compound on human mast cells is crucial for its therapeutic application and for the development of novel anti-allergic drugs.
This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound on human mast cells in vitro. It is designed to guide researchers in establishing robust and reproducible assays to study mast cell stabilization and the underlying signaling pathways.
In Vitro Human Mast Cell Models
The choice of in vitro model is critical for obtaining clinically relevant data. Several human mast cell models are available, each with its own advantages and limitations.
-
Primary Human Mast Cells:
-
Human Conjunctival Mast Cells: Obtained from donor tissues, these cells are highly relevant for studying ocular allergies.[5]
-
Human Cord Blood-Derived Mast Cells (hCBMCs): Differentiated from CD34+ progenitor cells from umbilical cord blood, hCBMCs provide a reliable source of primary mast cells.[6]
-
Human Peripheral Blood-Derived Mast Cells: Cultured from CD34+ progenitors in peripheral blood, these cells are another valuable primary cell model.
-
-
Human Mast Cell Lines:
Data Presentation: Efficacy of this compound on Human Mast Cells
The following tables summarize the quantitative data on the inhibitory effects of this compound on mediator release from different human mast cell models.
| Mast Cell Model | Mediator | Stimulant | This compound Concentration | % Inhibition | Reference |
| Human Conjunctival Mast Cells | Histamine | Anti-IgE | ~10⁻¹¹ to 10⁻⁴ M | ≥ 90% | [5] |
| Human Conjunctival Mast Cells | Tryptase | Anti-IgE | ~10⁻¹⁰ to 10⁻⁴ M | ≥ 90% | [5] |
| Mast Cell Model | Assay | Stimulant | This compound IC₅₀ | Reference |
| LAD2 Cells | β-Hexosaminidase Release | Substance P | ~0.1 µM (comparative data) | [1] |
Note: Data for LAD2 and hCBMCs with this compound specifically is limited in publicly available literature, highlighting a gap for further research. The IC₅₀ for LAD2 cells is an approximation based on comparative studies with other inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Beta-Hexosaminidase Release Assay (Degranulation Assay)
This assay is a widely used method to quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant upon cell stimulation.
Materials:
-
Human mast cells (e.g., LAD2 cells, hCBMCs)
-
This compound fumarate
-
Stimulant (e.g., anti-IgE, Compound 48/80, Substance P)
-
Tyrode's Buffer or HEPES buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (pH 4.5)
-
Stop solution (e.g., 0.1 M NaHCO₃/0.1 M Na₂CO₃)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed human mast cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Sensitization (for IgE-mediated activation): If using an IgE-dependent stimulus, sensitize the cells with human IgE (e.g., 1 µg/mL) overnight.
-
This compound Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Add the chosen stimulant (e.g., anti-IgE, Substance P) to the wells and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzyme Reaction: In a new 96-well plate, mix the supernatant with the pNAG substrate solution in citrate buffer.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Total Release: To determine the total amount of β-hexosaminidase, lyse the cell pellets with Triton X-100 and perform the enzyme reaction as described above.
-
Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in mast cell activation. This compound's ability to inhibit this influx can be quantified using calcium-sensitive fluorescent dyes like Fluo-4 AM.
Materials:
-
Human mast cells
-
This compound fumarate
-
Stimulant (e.g., anti-IgE, thapsigargin)
-
Fluo-4 AM
-
HEPES-buffered saline solution (HBSS) or similar buffer
-
Probenecid (to prevent dye leakage)
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed human mast cells onto a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS containing probenecid for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.
-
This compound Pre-treatment: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).
-
Stimulation: Add the stimulant to the wells.
-
Real-time Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation. The inhibitory effect of this compound can be expressed as a percentage reduction in the calcium response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
IgE-Mediated Mast Cell Degranulation Pathway
This diagram outlines the major signaling cascade initiated by the cross-linking of IgE bound to FcεRI on the mast cell surface, leading to degranulation.
References
- 1. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 3. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escientpharma.com [escientpharma.com]
- 5. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ketotifen in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for Ketotifen in preclinical animal models of allergic and inflammatory diseases. The included protocols offer detailed, step-by-step guidance for key in vivo and in vitro experiments.
Mechanism of Action
This compound is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1][2][3][4] Its therapeutic effects stem from a dual mechanism of action. Firstly, it blocks histamine H1 receptors, preventing the downstream signaling that leads to classic allergy symptoms. Secondly, and crucially for prophylactic use, it stabilizes mast cells, inhibiting their degranulation and the subsequent release of a wide array of inflammatory mediators, including histamine, leukotrienes, and various cytokines.[1][2][3][5] This dual action makes this compound a valuable tool in preclinical research for modeling the treatment of asthma, allergic rhinitis, and other mast cell-mediated disorders.
Signaling Pathway of this compound's Action
Caption: this compound's dual mechanism of action.
Quantitative Dosing Information in Preclinical Models
The following tables summarize reported dosing regimens for this compound in various preclinical animal models. It is crucial to note that the optimal dose can vary depending on the specific strain, age, and sex of the animal, as well as the experimental design and disease model.
Table 1: this compound Dosing in Murine (Mouse) Models
| Indication/Model | Strain | Route of Administration | Dose Range | Treatment Duration | Reference(s) |
| Inflammatory/Neuropathic Pain | CD-1 | Intraperitoneal (i.p.) | 1.5 - 4.5 mg/kg | Single dose | [6][7] |
| Allergic Airway Inflammation | BALB/c | Intraperitoneal (i.p.) or Oral (p.o.) | 0.4 mg/kg | Daily for 10 days | [8] |
Table 2: this compound Dosing in Murine (Rat) Models
| Indication/Model | Strain | Route of Administration | Dose Range | Treatment Duration | Reference(s) |
| Endometriosis-associated Hyperalgesia | Sprague-Dawley | Oral gavage (p.o.) | 1 - 10 mg/kg/day | 14 days | [9] |
| Carrageenan-induced Inflammation | Sprague-Dawley | Intraperitoneal (i.p.) | 1.5 mg/kg | Single dose | [10] |
| Allergic Rhinitis | Wistar | Not specified | Not specified | Dose-related inhibition | [5] |
Table 3: this compound Dosing in Guinea Pig Models
| Indication/Model | Strain | Route of Administration | Dose Range | Treatment Duration | Reference(s) |
| Allergic Airway Hyperreactivity | Not specified | Intraduodenal | Not specified | Not specified | [11] |
| Antigen-induced Airway Eosinophilia | Not specified | Not specified | Not specified | 6 days | [12] |
| Histamine/Antigen-induced Respiratory Distress | Not specified | Aerosol or Intraperitoneal (i.p.) | Not specified | Pre-treatment | [13] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice, characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
Experimental Workflow
Caption: Workflow for OVA-induced asthma model.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline
-
This compound fumarate
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Mice (BALB/c strain is commonly used due to its Th2-bias)
Procedure:
-
Sensitization:
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., saline).
-
Administer this compound at the desired dose and route (refer to Table 1) starting before the challenge phase (e.g., daily from Day 20) and continuing until the end of the experiment. The control group should receive the vehicle alone.
-
-
Challenge:
-
On Days 21, 22, and 23, challenge the sensitized mice.[2] This can be done via:
-
Intranasal (i.n.) instillation: Under light anesthesia, slowly instill 10-20 µg of OVA in 20-50 µL of saline into the nares.
-
Aerosol exposure: Place mice in a chamber and expose them to an aerosolized solution of 1-3% OVA in saline for 20-30 minutes using a nebulizer.[2]
-
-
The control group is challenged with saline only.
-
-
Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL to collect airway inflammatory cells. Perform differential cell counts to assess eosinophilia and other inflammatory cell infiltration.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
This protocol provides a method to assess the mast cell stabilizing properties of this compound by measuring the inhibition of mediator release from cultured mast cells.
Experimental Workflow
Caption: Workflow for mast cell degranulation assay.
Materials:
-
Mast cell line (e.g., murine MC/9 or rat RBL-2H3)
-
Cell culture medium and supplements
-
Tyrode's buffer or similar physiological buffer
-
This compound fumarate
-
Degranulating agent (e.g., Compound 48/80, anti-IgE antibody)
-
Lysis buffer (e.g., Triton X-100) for total release control
-
Detection kit for the chosen mediator (e.g., beta-hexosaminidase, histamine, or tryptase)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture mast cells according to standard protocols.
-
Harvest and wash the cells, then resuspend them in buffer at a density of approximately 5 x 10⁵ cells/well in a 96-well plate.[14]
-
-
This compound Pre-incubation:
-
Induction of Degranulation:
-
Add the degranulating agent to the wells. For example, use Compound 48/80 at a final concentration of 10-50 µg/mL.
-
Include appropriate controls:
-
Spontaneous release: Cells with buffer only.
-
Maximum release: Cells with a lysis buffer (e.g., 0.1% Triton X-100).
-
Positive control: Cells with the degranulating agent but no this compound.
-
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement of Mediator Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the amount of the chosen mediator (e.g., beta-hexosaminidase, histamine, or tryptase) in the supernatant using a commercially available assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of mediator release for each condition relative to the maximum release control (after subtracting the spontaneous release).
-
Plot the percentage of inhibition of degranulation as a function of this compound concentration to determine the IC₅₀ value.
-
Pharmacokinetic Considerations
The bioavailability of orally administered this compound is approximately 50% due to first-pass metabolism.[7] In preclinical studies, plasma concentrations can vary depending on the species, dose, and route of administration. For instance, in rabbits, a transdermal patch resulted in sustained plasma levels of 36.4-42.5 ng/mL.[16] When designing preclinical studies, it is advisable to consider these pharmacokinetic properties and, if necessary, conduct pilot studies to determine the optimal dosing regimen to achieve the desired systemic exposure.
Disclaimer: These notes and protocols are intended for guidance in a research setting. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols may require optimization for individual laboratory conditions and research objectives.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Ovalbumin-dependent induction of allergic airway inflammation [bio-protocol.org]
- 3. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new model of allergic rhinitis in rats by topical sensitization and evaluation of H(1)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Anti-nociceptive and Anti-inflammatory Effects of this compound and Fexofenadine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits exacerbation of allergic airway hyperreactivity by racemic salbutamol in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The modification by this compound of respiratory responses to histamine and antigen in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic effect and pharmacokinetics of this compound transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ketotifen to Elucidate the Pathophysiology of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by eczematous lesions, intense pruritus, and a complex pathophysiology involving immune dysregulation, skin barrier dysfunction, and genetic predisposition. The intricate interplay of various immune cells, including mast cells and eosinophils, and a cascade of inflammatory mediators are central to the disease's manifestation. Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, has demonstrated clinical efficacy in the management of atopic dermatitis, making it a valuable pharmacological tool to probe the underlying mechanisms of the disease.[1][2] These application notes provide a comprehensive overview of how to utilize this compound as a research tool to explore the pathophysiology of atopic dermatitis.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a dual mechanism of action:
-
H1-Histamine Receptor Antagonism: As a potent H1-antihistamine, this compound competitively blocks the action of histamine, a key mediator of pruritus and vasodilation in atopic dermatitis.[3]
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, thereby preventing the release of a plethora of inflammatory mediators, including histamine, leukotrienes, prostaglandins, and various cytokines.[3][4] This stabilization is achieved, in part, by inhibiting calcium influx into mast cells, a critical step in the degranulation process.[5][6]
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound in Atopic Dermatitis
| Study | Number of Patients | Treatment | Duration | Key Findings | Reference |
| Double-blind, placebo-controlled study | 56 adults | This compound 1 mg twice daily | 3 months | Significant improvement in all clinical assessments for the this compound group compared to placebo. | [2][3] |
| Double-blind, comparative study | 284 patients | This compound syrup vs. clemastine syrup | Not specified | This compound was significantly superior to clemastine in alleviating pruritus and other dermatological symptoms. | [1] |
Table 2: Effect of this compound on Inflammatory Markers in Atopic Dermatitis
| Marker | Study Type | Subjects | Treatment | Key Findings | Reference |
| Eosinophil Cationic Protein (ECP) | Clinical Study | 44 patients with AD | Anti-allergic drugs including this compound | Serum ECP levels significantly decreased with improvement in clinical severity. | [7] |
| Interleukin-2 (IL-2) | In vitro and in vivo | Lymphocytes from 9 patients | This compound (0.06 mg/kg/day) | Decreased allergen-induced IL-2 responsiveness in 7 out of 9 cases, corresponding to clinical improvement. | [8] |
| Eosinophil Chemotaxis | In vitro | Human eosinophils | This compound | Significantly inhibited eosinophil chemotaxis in a dose-dependent manner. | [9] |
| Eosinophil Infiltration | Animal Study | Mice with eosinophilic gastroenteritis | This compound | Clearing of eosinophilic infiltrates in mucosal biopsies. | [10] |
Note: More quantitative data from clinical trials, particularly SCORAD (SCORing Atopic Dermatitis) index changes and specific cytokine level modulations (e.g., IL-4, IL-5, IL-13, TNF-α), are needed for a more comprehensive understanding.
Mandatory Visualizations
Signaling Pathways
References
- 1. Clinical evaluation of this compound syrup on atopic dermatitis: a comparative multicenter double-blind study of this compound and clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of atopic dermatitis. Results of a double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounded this compound for Eczema and Chronic Urticaria [harborcompounding.com]
- 4. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eosinophil involvement in atopic dermatitis as reflected by elevated serum levels of eosinophil cationic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on antigen-induced interleukin 2 (IL-2) responsiveness in lymphocytes from patients with atopic dermatitis and/or bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benefit of this compound in patients with eosinophilic gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ketotifen for In Vitro Mast Cell Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ketotifen for in vitro mast cell stabilization experiments. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in mast cell stabilization?
A1: this compound has a dual mechanism of action. It is a potent H1-antihistamine, meaning it blocks the action of histamine on its receptor.[1][][3][4] More importantly for in vitro stabilization, it prevents the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators like leukotrienes and prostaglandins.[1][][3][4] It achieves this by stabilizing the mast cell membrane, inhibiting the influx of extracellular calcium (Ca2+), and preventing the transient drop in cyclic-AMP (cAMP) required for degranulation.[1][5]
Q2: How should I prepare this compound Fumarate for my in vitro experiments?
A2: this compound fumarate powder should be dissolved in a suitable solvent to create a high-concentration stock solution, which can then be diluted to the final working concentration in your cell culture medium or buffer.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is highly recommended for the initial stock solution as this compound fumarate is readily soluble at concentrations of 100 mg/mL (235 mM) or higher.[]
-
Aqueous Solubility: While soluble in water, the limit is lower, around 16.7 mg/mL (39 mM), and may require sonication to fully dissolve.[][6]
-
Preparation Protocol: For best results, dissolve this compound fumarate in DMSO to create a concentrated stock (e.g., 100 mM). Then, dilute this stock into your aqueous experimental buffer (like PBS or Tyrode's buffer) to achieve the desired final concentration.[7] Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the powder at -20°C for long-term stability (≥4 years).[7] DMSO stock solutions should be stored at -80°C for up to 6 months.[] Avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh; it is not recommended to store them for more than one day.[7]
Q3: What is a good starting concentration range for this compound in a mast cell degranulation assay?
A3: The optimal concentration of this compound is highly dependent on the mast cell type. A broad dose-response experiment is strongly recommended.
-
Human Primary Mast Cells: For human conjunctival mast cells, a very wide effective range has been reported, with concentrations from 10⁻¹¹ M to 10⁻⁴ M (100 µM) inhibiting histamine and tryptase release by over 90%.[8][9]
-
Rodent Mast Cells: For rat peritoneal mast cells (RPMCs), higher concentrations of 50 µM to 100 µM are often required to see significant inhibition of degranulation.[7][10]
-
Cell Lines (e.g., RBL-2H3): Importantly, some studies report that the rat basophilic leukemia cell line RBL-2H3 is not responsive to this compound's stabilizing effects.[11] Therefore, this cell line may be an unsuitable model for studying this specific compound.
Q4: How long should I pre-incubate the mast cells with this compound before adding a stimulus?
A4: A pre-incubation period is necessary for this compound to exert its stabilizing effect before the cells are challenged with a degranulation stimulus. A pre-incubation time of 30 to 60 minutes at 37°C is commonly used and is a good starting point for optimization.[8][12]
Data Presentation
Table 1: Reported Effective Concentrations of this compound for Mast Cell Stabilization
| Mast Cell Type | Stimulus | Effective Concentration Range | Reported Inhibition | Citation(s) |
| Human Conjunctival Mast Cells | Anti-IgE | 10⁻¹¹ M - 10⁻⁴ M | >90% Histamine/Tryptase Release | [8][9] |
| Rat Peritoneal Mast Cells (RPMCs) | Compound 48/80 | 50 µM - 100 µM | Significant degranulation inhibition | [7][10] |
| RBL-2H3 Cell Line | IgE / Antigen | Not effective | No significant inhibition observed | [11] |
Note: The efficacy of this compound can vary significantly between mast cell types and sources (e.g., skin vs. lung mast cells).[13] Researchers should empirically determine the optimal concentration for their specific experimental model.
Experimental Protocols
Protocol: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol provides a general workflow for assessing mast cell stabilization by this compound using the common β-hexosaminidase release assay.
1. Mast Cell Preparation and Seeding: a. Culture your mast cells of choice (e.g., Bone Marrow-Derived Mast Cells (BMMCs), LAD2) to the appropriate density. b. If using an IgE-dependent stimulus, sensitize the cells with anti-DNP IgE (e.g., 0.1-1 µg/mL) overnight in culture medium. c. On the day of the assay, harvest the cells, wash them 2-3 times with a buffered salt solution (e.g., Tyrode's Buffer or HEPES buffer) to remove excess IgE, and resuspend them in the same buffer. d. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3x10⁴ cells/well for BMMCs).
2. This compound Pre-incubation: a. Prepare serial dilutions of your this compound stock solution in the assay buffer. b. Add the this compound dilutions to the appropriate wells. Include a "vehicle control" well containing the same final concentration of DMSO as the highest this compound concentration well. c. Incubate the plate at 37°C for 30-60 minutes.
3. Mast Cell Stimulation: a. Prepare the degranulation stimulus (e.g., DNP-HSA for IgE-sensitized cells, Compound 48/80, or Calcium Ionophore A23187) at a 10x concentration in assay buffer. b. Add the stimulus to the wells and incubate at 37°C for 20-30 minutes. c. Controls:
- Negative Control (Spontaneous Release): Add buffer only (no stimulus).
- Positive Control (Maximum Release): Add a cell lysis agent, such as 0.1-1% Triton X-100.
4. Measurement of β-Hexosaminidase Release: a. After stimulation, stop the reaction by placing the plate on ice. b. Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells. c. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. d. Add the β-hexosaminidase substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG, dissolved in citrate buffer, pH 4.5) to each well containing the supernatant. e. Incubate the plate at 37°C for 60-90 minutes. f. Stop the enzymatic reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7). A yellow color will develop. g. Read the absorbance at 405 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each well using the following formula:
b. Calculate the percentage of inhibition for each this compound concentration:
Mandatory Visualizations
Caption: Experimental workflow for a mast cell stabilization assay.
Caption: this compound's mechanism in mast cell stabilization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Cytotoxicity | 1. This compound concentration is too high. Cytotoxicity has been observed at concentrations above 1 mM.[8][10]2. Solvent (DMSO) concentration is too high. Final DMSO should ideally be <0.1%.3. Contamination. | 1. Perform a dose-response curve starting from a very low concentration (e.g., 10⁻¹¹ M) up to 100 µM. Include a cell viability assay (e.g., Trypan Blue, LDH assay).2. Adjust your stock concentration to ensure the final vehicle concentration is non-toxic to your cells.3. Use sterile technique and fresh, sterile-filtered buffers and media. |
| No Inhibition of Degranulation | 1. Inappropriate cell model. RBL-2H3 cells have been shown to be resistant to this compound's stabilizing effects.[11]2. This compound concentration is too low. The required concentration varies significantly between cell types.[13]3. Degraded this compound. Improper storage of stock solutions can lead to loss of activity.4. Insufficient pre-incubation time. | 1. Switch to a more suitable model, such as primary human mast cells, BMMCs, or rat peritoneal mast cells.2. Test a wider and higher range of concentrations, up to 100 µM.3. Prepare fresh stock solutions from powder. Store aliquots at -80°C to avoid freeze-thaw cycles.4. Increase the pre-incubation time to 60 minutes or longer to see if it improves efficacy. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors, especially with small volumes of concentrated reagents. 3. Edge effects in the 96-well plate.4. Incomplete cell lysis for "Maximum Release" control. | 1. Ensure the cell suspension is homogenous before and during seeding.2. Use calibrated pipettes. For adding inhibitors and stimuli, prepare intermediate dilutions to allow for pipetting larger, more accurate volumes.3. Avoid using the outermost wells of the plate, or fill them with buffer/media to maintain humidity.4. Ensure thorough mixing after adding Triton X-100. Pipette up and down several times to lyse all cells. |
| Low Signal in Degranulation Assay | 1. Suboptimal stimulus concentration or incubation time. 2. Low cell number per well.3. Degraded substrate (e.g., PNAG). | 1. Titrate your stimulus (e.g., Antigen, Compound 48/80) to find the concentration that gives a robust degranulation signal (typically 20-50% of total mediator release).2. Increase the number of cells seeded per well.3. Use freshly prepared or properly stored substrate solution. |
References
- 1. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. RBL-2H3 cells are an imprecise model for mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calming Down Mast Cells with this compound: A Potential Strategy for Multiple Sclerosis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mast cell - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Ketotifen Solubility Issues in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Ketotifen Fumarate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound Fumarate?
A1: this compound Fumarate is sparingly soluble in water and aqueous buffers. Its solubility in water at 37°C is approximately 0.0411 mg/mL. The pH of a 1.2% solution of this compound hydrogen fumarate in water is 3.6.[1]
Q2: In which organic solvents is this compound Fumarate soluble?
A2: this compound Fumarate is soluble in several organic solvents. It is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 25 mg/mL in both. It is slightly soluble in methanol and sparingly soluble in ethanol (approximately 0.5 mg/mL).[2]
Q3: Can I dissolve this compound Fumarate directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is often challenging due to its low solubility and may result in incomplete dissolution or precipitation. For most research applications, a stock solution in an organic solvent like DMSO is prepared first and then diluted into the aqueous buffer.
Q4: My this compound Fumarate is not dissolving completely, even with vortexing and sonication. What should I do?
A4: If you are experiencing difficulty dissolving this compound Fumarate, consider the following:
-
Solvent Choice: Ensure you are using a suitable organic solvent such as DMSO for your initial stock solution.
-
Concentration: You may be exceeding the solubility limit in your chosen solvent. Refer to the solubility data tables below.
-
Temperature: Gentle warming can sometimes aid dissolution, but be cautious of potential degradation at high temperatures.
-
pH of Aqueous Medium: The solubility of this compound Fumarate can be pH-dependent.
Q5: I observed precipitation when I diluted my this compound Fumarate DMSO stock solution into my cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
-
Dilution Method: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer or medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants or Carriers: For persistent issues, consider formulating this compound with solubility enhancers like cyclodextrins or Pluronics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound Fumarate powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, dilute the stock solution into your aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock solution into aqueous medium. | The final concentration of the drug exceeds its solubility in the mixed solvent system. The final concentration of DMSO is too high. | Add the DMSO stock solution slowly to the rapidly stirring aqueous medium. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1% for most cell lines). Consider using a formulation approach with solubility enhancers. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of this compound Fumarate leading to inaccurate dosing. Degradation of the compound in solution. | Visually inspect your solutions for any particulates before use. Prepare fresh dilutions from the stock solution for each experiment. Store stock solutions appropriately. Aqueous solutions are not recommended for storage for more than one day.[2] |
| Cell toxicity observed in culture. | High final concentration of the organic solvent (e.g., DMSO). | Perform a vehicle control experiment to determine the tolerance of your cell line to the solvent. Keep the final solvent concentration as low as possible, typically below 0.5%. |
Data Presentation: Solubility of this compound Fumarate
Table 1: Solubility of this compound Fumarate in Various Solvents
| Solvent | Solubility | Reference |
| Water (37°C) | 0.0411 mg/mL | [3] |
| DMSO | ~25 mg/mL | [2] |
| DMF | ~25 mg/mL | [2] |
| Ethanol | ~0.5 mg/mL | [2] |
| Methanol | Slightly soluble | |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [2] |
Table 2: Enhanced Aqueous Solubility of this compound with Solid Dispersion Carriers (at 37°C)
| Carrier | Drug:Carrier Ratio | Solubility (mg/mL) | Reference |
| Pure this compound | - | 0.0411 | [3] |
| HP-β-CD | 1:1 | 0.117 | [3] |
| 1:3 | 0.223 | [3] | |
| 1:5 | 0.311 | [3] | |
| 1:7 | 0.432 | [3] | |
| Pluronic F-127 | 1:1 | 0.113 | [3] |
| 1:3 | 0.165 | [3] | |
| 1:5 | 0.211 | [3] | |
| 1:7 | 0.243 | [3] | |
| Pluronic F-68 | 1:1 | 0.098 | [3] |
| 1:3 | 0.132 | [3] | |
| 1:5 | 0.176 | [3] | |
| 1:7 | 0.201 | [3] | |
| PEG 6000 | 1:1 | 0.089 | [3] |
| 1:3 | 0.119 | [3] | |
| 1:5 | 0.154 | [3] | |
| 1:7 | 0.187 | [3] | |
| PEG 4000 | 1:1 | 0.081 | [3] |
| 1:3 | 0.103 | [3] | |
| 1:5 | 0.139 | [3] | |
| 1:7 | 0.168 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Fumarate Stock Solution in DMSO
Materials:
-
This compound Fumarate (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound Fumarate powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the tube vigorously until the this compound Fumarate is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Solid Dispersions by Solvent Evaporation Method
This protocol is adapted from a study by Mohamed et al. and is intended for enhancing the aqueous solubility and dissolution rate of this compound.
Materials:
-
This compound Fumarate
-
Hydrophilic carrier (e.g., Hydroxypropyl-beta-cyclodextrin (HP-β-CD), Pluronic F-127, Pluronic F-68, PEG 6000, or PEG 4000)
-
Absolute ethanol
-
Magnetic stirrer with heating plate
-
Beakers
-
Spatula
-
Desiccator with anhydrous calcium chloride
Procedure:
-
Weigh the desired amounts of this compound Fumarate and the chosen hydrophilic carrier to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5, or 1:7 by weight).
-
Dissolve the weighed this compound Fumarate in a minimal amount of absolute ethanol in a beaker.
-
Add the weighed hydrophilic carrier to the ethanolic solution of this compound.
-
Place the beaker on a magnetic stirrer and stir the mixture until the solvent has completely evaporated. Gentle heating can be applied to expedite evaporation.
-
Once the solvent is fully evaporated, a co-precipitate of this compound and the carrier will be formed.
-
Scrape the solid dispersion from the beaker using a spatula.
-
Store the prepared solid dispersion in a desiccator over anhydrous calcium chloride until a constant weight is achieved to ensure the removal of any residual solvent.
-
The resulting solid dispersion can then be used for dissolution studies or formulated into other dosage forms.
Visualizations
Signaling Pathways
This compound's therapeutic effects are primarily attributed to its dual action as a histamine H1 receptor antagonist and a mast cell stabilizer.
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Antagonistic Action.
Caption: IgE-Mediated Mast Cell Degranulation and this compound's Stabilizing Effect.
Experimental Workflow
Caption: Workflow for Overcoming this compound Fumarate Solubility Issues.
References
Selecting the appropriate vehicle control for in vivo Ketotifen studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ketotifen in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo studies with this compound fumarate?
A1: The choice of vehicle control for in vivo this compound fumarate studies is highly dependent on the route of administration and the desired concentration. Due to its limited solubility in aqueous solutions, a multi-component vehicle is often necessary.
For oral gavage, common vehicles include:
-
Aqueous solutions with co-solvents: A widely used approach involves first dissolving this compound fumarate in an organic solvent like Dimethyl sulfoxide (DMSO) and then diluting it with an aqueous buffer such as Phosphate-Buffered Saline (PBS). A ratio of 1:2 DMSO to PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Suspensions: For higher concentrations, suspending agents can be used. A common vehicle for oral gavage in mice is 0.5% methylcellulose.
For intraperitoneal (i.p.) injection, physiological saline is a suitable vehicle if the desired concentration allows for complete dissolution.
Q2: What is the solubility of this compound fumarate in common solvents?
A2: this compound fumarate is sparingly soluble in water but shows good solubility in certain organic solvents. The selection of an appropriate solvent system is a critical step in preparing a homogenous and stable formulation for in vivo administration.
| Solvent/Vehicle | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble, ~0.0411 mg/mL at 37°C | [2] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| Simulated Saliva (pH 6.8) | Soluble | [3] |
Q3: How stable is this compound fumarate in aqueous solutions?
A3: The stability of this compound fumarate in aqueous solutions is pH-dependent. It is moderately stable in acidic to neutral conditions (pH 1-7), with degradation of less than or equal to 14.04%. However, its degradation significantly increases at pH 10 and above, exceeding 30%.[4][5] The degradation of this compound in solution follows pseudo-first-order kinetics.[4]
| pH | Stability | Degradation Products | Reference |
| 1.0 - 7.0 | Moderately Stable (≤ 14.04% degradation) | Oxidation and demethylation in the piperidine ring | [4] |
| ≥ 10.0 | Labile (> 30% degradation) | Oxidation and demethylation in the piperidine ring | [4] |
Troubleshooting Guides
Problem 1: My this compound fumarate solution is precipitating after preparation.
-
Possible Cause: The aqueous solubility of this compound fumarate is low. Adding the aqueous component too quickly to the organic stock solution, or an incorrect ratio of organic solvent to aqueous buffer, can cause the compound to precipitate out of solution.
-
Solution:
-
Ensure your this compound fumarate is fully dissolved in the organic solvent (e.g., DMSO) before adding any aqueous component.
-
Add the aqueous buffer (e.g., PBS) to the organic stock solution slowly, while vortexing or stirring, to allow for gradual mixing.
-
Consider slightly warming the solution (e.g., to 37°C) to aid in solubilization, but be mindful of the compound's stability at higher temperatures.
-
If precipitation persists, you may need to adjust the vehicle composition by increasing the proportion of the organic co-solvent or by adding a surfactant like Tween 80. However, be aware of the potential physiological effects of the vehicle components themselves.
-
Problem 2: The vehicle control group is showing unexpected physiological effects.
-
Possible Cause: Some vehicle components, particularly surfactants like Tween 80, can have their own biological effects. For instance, prolonged exposure to Tween 80 has been shown to induce liver lipid accumulation and inflammation in mice.[6] High doses of surfactants administered by gavage can also cause gastrointestinal irritation.[7]
-
Solution:
-
Thoroughly research the potential side effects of all vehicle components at the concentration and frequency you are administering them.
-
Whenever possible, use the simplest vehicle that will achieve the desired solubility and stability of this compound.
-
Consider reducing the concentration of potentially bioactive excipients.
-
Always include a vehicle-only control group in your experimental design to be able to distinguish the effects of the vehicle from the effects of this compound.
-
Problem 3: I am encountering issues with the oral gavage procedure, such as animal distress or mortality.
-
Possible Cause: Improper technique during oral gavage can lead to esophageal injury, tracheal administration, or undue stress on the animal.
-
Solution:
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement of the head and body.
-
Correct Needle/Tube Placement: The gavage needle should be gently inserted into the esophagus, not the trachea. You should not feel resistance. If the animal coughs or struggles, the needle may be in the trachea and should be immediately withdrawn.
-
Slow Administration: Administer the solution slowly to prevent regurgitation and aspiration.
-
Appropriate Volume: Do not exceed the recommended maximum volume for oral gavage in your animal model.
-
Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Experimental Protocols
Protocol 1: Preparation of this compound Fumarate in DMSO/PBS for Oral Gavage
-
Materials:
-
This compound fumarate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound fumarate powder and place it in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the this compound fumarate is completely dissolved.
-
Slowly add the sterile PBS (pH 7.2) to the DMSO stock solution while vortexing to achieve the final desired concentration (e.g., for a 1 mg/mL final solution, add 1 part of the 10 mg/mL DMSO stock to 9 parts PBS).
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.
-
Prepare this solution fresh on the day of use and do not store for more than 24 hours.[1]
-
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exerts its therapeutic effects through two primary mechanisms: as a histamine H1 receptor antagonist and as a mast cell stabilizer.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 3. wjpmr.com [wjpmr.com]
- 4. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, this compound, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term exposure to dietary emulsifier Tween 80 promotes liver lipid accumulation and induces different-grade inflammation in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oanp.org [oanp.org]
Technical Support Center: Mitigating Ketotifen Tachyphylaxis in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate tachyphylaxis to Ketotifen in long-term cell culture experiments.
Troubleshooting Guide
Issue: Diminished cellular response to this compound over time.
Q1: My cells are becoming less responsive to this compound in my long-term experiment. What is happening?
A1: You are likely observing tachyphylaxis, a phenomenon where the cellular response to a drug decreases over time with continuous exposure. In the case of this compound, which is an H1-receptor antagonist, this is often due to the desensitization and internalization of the H1-receptors on the cell surface.[1][2][3] This process involves the phosphorylation of the receptor and the binding of proteins called β-arrestins, which uncouple the receptor from its downstream signaling pathways and target it for removal from the cell membrane.[1][2][4]
Q2: How can I confirm that my cells are experiencing H1-receptor desensitization?
A2: You can perform a functional assay to assess the responsiveness of the H1-receptor. A common method is to measure the intracellular calcium mobilization in response to histamine, the natural ligand for the H1-receptor. In desensitized cells, the histamine-induced calcium influx will be significantly reduced compared to control cells that have not been chronically exposed to this compound.
Another approach is to quantify the number of H1-receptors on the cell surface using techniques like flow cytometry or radioligand binding assays. A decrease in the number of surface receptors in your long-term this compound-treated cells would be indicative of receptor internalization.
Q3: What are the key strategies to prevent or reverse this compound-induced tachyphylaxis in my cell cultures?
A3: There are several strategies you can employ to mitigate tachyphylaxis:
-
Drug-Free Washout Periods: Incorporate periodic drug-free intervals in your experimental design. This allows the cells to resensitize the H1-receptors by recycling them back to the cell surface.[4]
-
Intermittent Dosing: Instead of continuous exposure, administer this compound intermittently. The "off" periods allow for receptor recovery.
-
Dose Escalation: A gradual increase in the this compound concentration over time can sometimes compensate for the reduced receptor sensitivity. However, this approach should be used with caution as it may lead to off-target effects at higher concentrations.
-
Use of Receptor Sensitizing Agents: While less common for H1-receptors, in some GPCR systems, agents that promote receptor recycling or inhibit the desensitization machinery (e.g., inhibitors of specific G protein-coupled receptor kinases - GRKs) can be explored.
-
Co-treatment with agents that modulate downstream signaling: this compound also acts as a mast cell stabilizer.[5][6][7] Investigating agents that target parallel or downstream pathways might provide an alternative or complementary approach to maintain the desired cellular effect.
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action of this compound?
A4: this compound has a dual mechanism of action. Firstly, it is a potent and selective H1-histamine receptor antagonist (more accurately, an inverse agonist), meaning it binds to H1-receptors and prevents histamine from activating them.[5][6][7][8] Secondly, it is a mast cell stabilizer, inhibiting the release of inflammatory mediators like histamine from mast cells.[5][7][9]
Q5: What is the typical signaling pathway of the H1-receptor?
A5: The H1-receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.
Q6: How does long-term exposure to this compound lead to H1-receptor desensitization?
A6: As an inverse agonist, this compound stabilizes the inactive conformation of the H1-receptor. However, chronic exposure can still trigger the cell's homeostatic mechanisms to downregulate receptor signaling. This process, known as homologous desensitization, is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the receptor.[1][2] This phosphorylation increases the receptor's affinity for β-arrestins.[2][4] The binding of β-arrestin sterically hinders the coupling of G proteins to the receptor, effectively blocking signal transduction.[4] Furthermore, β-arrestin acts as an adaptor protein, targeting the receptor for internalization into endosomes via clathrin-coated pits.[1] Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).[4]
Q7: Are there any cell-type-specific considerations for this compound tachyphylaxis?
A7: Yes, the extent and rate of tachyphylaxis can vary between different cell types. This can be due to differences in the expression levels of H1-receptors, GRKs, β-arrestins, and other regulatory proteins involved in receptor trafficking and signaling. Therefore, it is crucial to empirically determine the optimal strategy for mitigating tachyphylaxis for your specific cell line.
Data Presentation
Table 1: Example Experimental Design for Mitigating Tachyphylaxis
| Strategy | Description | Example Protocol | Expected Outcome |
| Continuous Dosing (Control) | Cells are continuously exposed to a fixed concentration of this compound. | Treat cells with 1 µM this compound for 14 days, refreshing the media and drug every 48 hours. | Significant decrease in histamine-induced calcium response by day 7. |
| Intermittent Dosing | Cells are exposed to this compound in cycles of "on" and "off" periods. | Treat cells with 1 µM this compound for 48 hours, followed by a 48-hour drug-free period. Repeat for 14 days. | Sustained histamine-induced calcium response compared to continuous dosing. |
| Drug-Free Washout | A longer drug-free period is introduced after an initial period of continuous exposure. | Treat cells with 1 µM this compound for 7 days, followed by a 72-hour drug-free washout period before re-exposing to this compound. | Partial to full recovery of the histamine-induced calcium response after the washout period. |
Experimental Protocols
Protocol 1: Assessing H1-Receptor Desensitization via Intracellular Calcium Measurement
-
Cell Culture: Plate your cells of interest in a 96-well black, clear-bottom plate and culture them according to your long-term experimental protocol (e.g., continuous vs. intermittent this compound treatment). Include a vehicle-treated control group.
-
Calcium Indicator Loading: On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a microscope equipped with a suitable filter set.
-
Histamine Stimulation: Add histamine to the wells to achieve a final concentration that elicits a robust response in your control cells (typically in the micromolar range).
-
Kinetic Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each well. Compare the response of the this compound-treated groups to the vehicle-treated control group. A significantly lower response in the long-term this compound-treated cells indicates receptor desensitization.
Protocol 2: Implementing a Drug-Free Washout Period to Restore Receptor Sensitivity
-
Chronic Treatment: Culture your cells with this compound at the desired concentration for an extended period (e.g., 7 days), refreshing the media and drug as needed.
-
Initiate Washout: After the chronic treatment period, remove the this compound-containing medium.
-
Washing: Gently wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any residual drug.
-
Drug-Free Culture: Add fresh, drug-free culture medium to the cells.
-
Incubation: Culture the cells in the drug-free medium for a predetermined washout period (e.g., 24, 48, or 72 hours).
-
Re-challenge and Assay: After the washout period, re-expose the cells to this compound or perform a functional assay (as described in Protocol 1) to assess the recovery of receptor sensitivity. Compare the response to cells that did not undergo the washout.
Visualizations
Caption: H1-Receptor signaling pathway upon histamine binding.
Caption: Molecular workflow of this compound-induced tachyphylaxis.
Caption: Logical relationships of tachyphylaxis mitigation strategies.
References
- 1. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mast cell - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Unexpected Results in Ketotifen Signaling Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ketotifen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results in your signaling pathway analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways affected by this compound?
This compound primarily functions as a mast cell stabilizer and a histamine H1 receptor antagonist.[1][2] Its main mechanisms of action involve:
-
Inhibition of Mast Cell Degranulation: this compound prevents the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins from mast cells.[1]
-
Histamine H1 Receptor Antagonism: It acts as a non-competitive H1 receptor antagonist, blocking the effects of histamine.[3]
-
Modulation of Intracellular Calcium (Ca²⁺): this compound is thought to stabilize mast cell membranes and inhibit the influx of extracellular calcium, a critical step in degranulation.[4][5]
-
Increase in Intracellular Cyclic AMP (cAMP): Evidence suggests that this compound can increase intracellular cAMP levels, which in turn inhibits mast cell activation. This may be due to the inhibition of the enzyme phosphodiesterase.
Below is a diagram illustrating the primary signaling pathways of this compound.
Troubleshooting Guides
Issue 1: No or reduced inhibition of mast cell degranulation after this compound treatment.
Q: I am not observing the expected inhibition of histamine or β-hexosaminidase release from my mast cell line after treatment with this compound. What could be the cause?
A: This is a common issue that can arise from several factors related to the experimental setup and the cells themselves.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulation conditions. This compound can exhibit a bell-shaped dose-response curve for histamine release inhibition in some systems.[6] |
| Cell Line Resistance or Heterogeneity | Different mast cell lines or primary mast cells from different tissues can have varying sensitivities to this compound.[7] Consider using a different mast cell line or primary cells from a tissue known to be responsive. |
| Incorrect Timing of Treatment | Pre-incubate the mast cells with this compound for an adequate amount of time before stimulating with the degranulating agent. The optimal pre-incubation time can vary, so a time-course experiment may be necessary. |
| Degradation of this compound | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Issues with the Degranulation Assay | Verify that your positive control (e.g., compound 48/80 or antigen stimulation) is inducing a robust degranulation response. Troubleshoot the β-hexosaminidase or histamine release assay itself for issues with reagents or protocol. |
Experimental Workflow for Troubleshooting Degranulation Inhibition:
Quantitative Data Summary: this compound Inhibition of Histamine Release
| Cell Type | This compound Concentration | Percent Inhibition of Histamine Release | Reference |
| Human Conjunctival Mast Cells | ~10⁻¹¹ to 10⁻⁴ M | ≥ 90% | [8] |
| Human Leukocytes | Varies (weaker than other antihistamines) | Varies | [6] |
| Human Lung Mast Cells | Bell-shaped curve | Varies | [6] |
| Rat Peritoneal Mast Cells | > 0.1 mM | Significant inhibition | [9] |
Issue 2: No detectable change in intracellular cAMP levels following this compound treatment.
Q: I am not seeing the expected increase in cAMP levels in my cells after this compound treatment. What could be wrong?
A: Observing no change in cAMP can be due to issues with the assay itself, the cell line, or the specific experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Basal cAMP Levels | If the basal cAMP level in your cells is too low, a this compound-induced increase may not be detectable. Consider using a phosphodiesterase (PDE) inhibitor like IBMX as a positive control to ensure your assay can detect an increase in cAMP. |
| Insensitive cAMP Assay | Ensure your cAMP assay kit is sensitive enough to detect subtle changes. Check the kit's specifications and consider trying a more sensitive assay format (e.g., luminescence-based vs. colorimetric). |
| Cell Line-Specific Effects | The effect of this compound on cAMP can be cell-type dependent. Confirm that your chosen cell line is known to respond to this compound with an increase in cAMP. |
| Incorrect Cell Handling | Proper cell handling is crucial for cAMP assays. Ensure cells are healthy, in the log phase of growth, and that the cell density is optimal for the assay. |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing a cAMP increase in your specific cell type. |
Logical Relationship for Troubleshooting cAMP Assay:
Issue 3: Inconsistent or no change in intracellular calcium levels after this compound treatment.
Q: My intracellular calcium measurements are highly variable, or I don't see an inhibition of the calcium influx with this compound. How can I troubleshoot this?
A: Calcium signaling assays are sensitive to various experimental parameters. Inconsistent results often stem from issues with cell health, dye loading, or the measurement itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Background Fluorescence | High background from the calcium indicator dye can mask the true signal. Ensure complete removal of extracellular dye by washing the cells thoroughly. You can also include a quencher for extracellular dye in your assay buffer. |
| Uneven Dye Loading | Inconsistent loading of the calcium indicator can lead to high variability between wells or cells. Optimize the loading concentration of the dye and the incubation time and temperature. Ensure cells are evenly distributed in the wells. |
| Cell Health and Viability | Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to high and variable baseline calcium levels. Always check cell viability before and after the experiment. |
| Phototoxicity or Photobleaching | Excessive exposure to excitation light can damage cells and bleach the fluorescent dye. Minimize exposure time and use the lowest possible excitation intensity. |
| Suboptimal this compound Effect | As with other assays, ensure the concentration and pre-incubation time of this compound are optimized for your cell line. |
Quantitative Data Summary: this compound and Calcium Signaling
| Parameter | Value | Cell Type | Reference |
| Mechanism | Inhibits calcium-dependent degranulation | Mast Cells | [5] |
| Effect | Stabilizes calcium permeability in mast cell membranes | Mast Cells | [4] |
Key Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay is a common method to quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
This compound
-
Stimulating agent (e.g., DNP-HSA for IgE-sensitized cells, or compound 48/80)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1 M carbonate/bicarbonate buffer, pH 10.0
-
Triton X-100
-
96-well plate
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate and culture overnight. If using IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.
-
Washing: Wash the cells twice with Tyrode's buffer.
-
This compound Treatment: Add this compound at various concentrations to the wells and pre-incubate for the desired time (e.g., 30 minutes at 37°C).
-
Stimulation: Add the stimulating agent to the wells and incubate for 30-60 minutes at 37°C. Include a negative control (buffer only) and a positive control (stimulant without this compound).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cell Lysis: Lyse the remaining cells in the wells with Triton X-100 to measure the total β-hexosaminidase content.
-
Enzyme Reaction: Add supernatant and cell lysate samples to a new 96-well plate containing pNAG in citrate buffer. Incubate for 1-2 hours at 37°C.
-
Stop Reaction: Stop the reaction by adding the carbonate/bicarbonate buffer.
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.
Protocol 2: Intracellular Calcium Assay using Fluo-4 AM
This protocol describes the measurement of intracellular calcium changes using the fluorescent indicator Fluo-4 AM.
Materials:
-
Mast cells
-
This compound
-
Stimulating agent
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
This compound Treatment: Add this compound at the desired concentration and pre-incubate for the appropriate time.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Stimulation and Measurement: Add the stimulating agent and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).
Protocol 3: Western Blot for Phospho-CREB (pCREB)
This protocol outlines the detection of phosphorylated CREB, a downstream target of the cAMP pathway.
Materials:
-
Mast cells
-
This compound
-
Stimulating agent (e.g., Forskolin as a positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (anti-pCREB)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat mast cells with this compound and/or a stimulating agent for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pCREB primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total CREB).
References
- 1. oanp.org [oanp.org]
- 2. This compound for MCAS and mastocytosis | Mast Cell Activation Syndrome [parkcompounding.com]
- 3. Acute effect of this compound on the dose-response curve of histamine and methacholine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of allergen-mediated histamine release from human cells by this compound and oxatomide. Comparison with other H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Ketotifen In Vitro Cell Viability & Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ketotifen on cell viability and cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound has a dual mechanism of action. It is a potent, non-competitive H1-antihistamine, meaning it blocks the action of histamine on its receptor.[1][2][3] Additionally, it functions as a mast cell stabilizer by preventing their degranulation and the subsequent release of inflammatory mediators like histamine, leukotrienes, and prostaglandins.[1][3][4] This stabilization is thought to involve the inhibition of calcium influx into mast cells.[1][5]
Q2: Does this compound generally affect cell viability at clinically relevant concentrations?
A2: At clinically relevant concentrations, this compound generally preserves cell viability in many cell types, including human conjunctival mast cells and sinonasal epithelial cells.[6][7][8] Cytotoxicity is typically observed only at concentrations significantly higher than the therapeutic range (e.g., above 10⁻⁴ M).[6][7]
Q3: What are the known effects of this compound on cancer cells in vitro?
A3: this compound has demonstrated several anti-cancer effects in vitro. It can:
-
Reverse multidrug resistance: It restores sensitivity to chemotherapeutic agents like doxorubicin in P-glycoprotein-overexpressing breast cancer cells (MCF-7/adr).[9]
-
Enhance chemotherapy efficacy: By inhibiting the release of exosomes, which can expel anticancer drugs, this compound increases the sensitivity of cancer cell lines like HeLa and MCF7 to doxorubicin.[10][11]
-
Inhibit cell migration and invasion: In breast cancer (MDA-MB-231) and fibrosarcoma (HT-1080) cell lines, this compound suppresses migration and invasion by inhibiting the expression of CDC42, Rac, Rho, and MMP-9.[5]
Q4: How does this compound impact immune cells other than mast cells?
A4: this compound's effects are not limited to mast cells. Studies have shown that it can:
-
Induce necrosis in eosinophils: In IL-5-treated human eosinophils, this compound induces primary necrosis rather than apoptosis.[12]
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my cell line after treatment with this compound, even at low concentrations.
-
Possible Cause 1: Cell-Type Specific Sensitivity. Certain cell types are uniquely sensitive to this compound. For example, this compound has been shown to induce primary necrosis in human eosinophils, a form of cell death distinct from apoptosis.[12]
-
Troubleshooting Steps:
-
Review Literature: Check if your specific cell line or primary cell type (e.g., eosinophils) has a known sensitivity to this compound.
-
Assess Cell Death Mechanism: Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) to understand the mechanism of cell death.
-
Concentration Optimization: Perform a more detailed dose-response curve starting from very low, clinically relevant concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to identify a non-toxic working concentration for your specific cell type.[6]
-
Issue 2: this compound is not preventing mast cell degranulation in my assay.
-
Possible Cause 1: Tissue-Specific Mast Cell Heterogeneity. Mast cells from different tissues can respond differently to stabilizers. For instance, this compound effectively inhibits mast cells from lung and tonsillar tissues but may fail to inhibit mediator release from skin mast cells.[14]
-
Possible Cause 2: Inadequate Pre-incubation. For this compound to stabilize the mast cell membrane effectively, a sufficient pre-incubation period before challenging with a degranulating agent (e.g., anti-IgE) is crucial.
-
Troubleshooting Steps:
-
Verify Mast Cell Source: Confirm the tissue origin of your mast cells and review literature for specific responses of that mast cell type to this compound.
-
Optimize Pre-incubation Time: Systematically vary the pre-incubation time with this compound (e.g., 30 min, 1 hour, 2 hours) before adding the stimulus to ensure adequate time for the drug to exert its stabilizing effect.
-
Confirm Stimulus: Ensure your degranulation stimulus (e.g., anti-IgE, compound 48/80) is potent and used at an optimal concentration.
-
Issue 3: I am not seeing the expected increase in chemotherapy sensitivity when co-administering this compound with an anticancer drug.
-
Possible Cause 1: Resistance Mechanism. this compound's ability to reverse multidrug resistance is specific to certain mechanisms, primarily P-glycoprotein (MDR1) overexpression.[9] It may not be effective against other resistance mechanisms, such as those mediated by BCRP or MRP.[9]
-
Possible Cause 2: Cell Line-Dependent Exosome Inhibition. The degree to which this compound inhibits exosome release and enhances drug sensitivity varies significantly between cell lines. For example, its sensitizing effect is much stronger in HeLa cells than in BT549 cells.[10][11]
-
Troubleshooting Steps:
-
Characterize Resistance: Determine the primary drug resistance mechanism in your cancer cell line. If it is not MDR1-mediated, this compound may not be effective.
-
Measure Exosome Release: Quantify exosome release from your cell line in the presence and absence of this compound to confirm that the drug is having the intended mechanistic effect.
-
Test Multiple Cell Lines: If possible, compare the effects across different cancer cell lines known to have varying levels of exosome release or P-glycoprotein expression.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type / Model | Effect | Effective Concentration Range | Reference |
| Human Conjunctival Mast Cells | >90% inhibition of histamine release | 10⁻¹¹ M to 10⁻⁴ M | [6][7] |
| Human Conjunctival Mast Cells | >90% inhibition of tryptase release | 10⁻¹⁰ M to 10⁻⁴ M | [6][7] |
| Human Eosinophils (IL-5 treated) | Induction of primary necrosis | Clinically relevant concentrations | [12] |
| MCF-7/adr (Doxorubicin-resistant) | Reversal of multidrug resistance | Not specified | [9] |
| HeLa, MCF7, BT549 Cancer Cells | Inhibition of exosome release | 10 µM | [10][11] |
| MDA-MB-231, HT-1080 Cancer Cells | Suppression of migration & invasion | Dose-dependent | [5] |
| Human Sinonasal Epithelial Cells | No cytotoxicity (LDH assay) | Up to 20.8 µg/mL | [8] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (Histamine Release)
This protocol is a generalized method based on procedures for assessing mast cell stabilization.[6][7]
-
Cell Preparation: Prepare a suspension of human conjunctival mast cells (or other mast cell line) and sensitize them with human IgE.
-
Incubation with this compound: Aliquot the sensitized cell suspension into microcentrifuge tubes. Add varying concentrations of this compound fumarate (e.g., 10⁻¹¹ M to 10⁻⁴ M) or a vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Antigenic Challenge: Induce degranulation by adding an anti-IgE antibody to the cell suspensions. Include a negative control (no anti-IgE) and a positive control for total histamine release (e.g., cell lysis).
-
Stop Reaction: After a short incubation period (e.g., 15-30 minutes) at 37°C, stop the reaction by placing the tubes on ice.
-
Sample Collection: Centrifuge the tubes to pellet the cells. Carefully collect the supernatant, which contains the released histamine.
-
Quantification: Measure the concentration of histamine in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a radioenzymatic assay.
-
Calculation: Express the inhibition of histamine release as a percentage relative to the control (vehicle-treated, anti-IgE stimulated) cells.
Protocol 2: Cell Viability Assessment (Trypan Blue Exclusion Assay)
This is a fundamental assay for assessing cell membrane integrity, as cited in mast cell studies.[6][7]
-
Cell Culture: Culture cells in a suitable medium with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Detach adherent cells using trypsin or gently collect suspension cells. Centrifuge to pellet the cells and resuspend in a small volume of phosphate-buffered saline (PBS).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution. Incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained, bright) cells and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculation: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Cytotoxicity Assessment (Lactate Dehydrogenase - LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle control, untreated control, and a maximum lysis control). Incubate for the desired experimental period (e.g., 24 or 48 hours).
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) provided by a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (usually up to 30 minutes).
-
Stop Reaction: Add the stop solution provided by the kit to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the untreated and maximum lysis controls.
-
% Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's in vitro effects.
Caption: this compound's inhibition of mast cell degranulation.
Caption: this compound enhances doxorubicin sensitivity.
Caption: this compound's inhibition of cancer cell migration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nbinno.com [nbinno.com]
- 5. Novel Suppressive Effects of this compound on Migration and Invasion of MDA-MB-231 and HT-1080 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro safety of this compound as a topical nasal rinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reverses MDR1-mediated multidrug resistance in human breast cancer cells in vitro and alleviates cardiotoxicity induced by doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of exosome release by this compound enhances sensitivity of cancer cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces primary necrosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apjai-journal.org [apjai-journal.org]
- 14. Mast cell - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Minimizing Variability in Ketotifen Animal Studies
Welcome to the technical support center for researchers utilizing Ketotifen in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize variability in your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
Variability in animal studies can arise from three main areas:
-
Animal Characteristics: Intrinsic factors such as species, strain, sex, age, and health status of the animals can significantly influence their response to this compound.[1] Genetic differences between strains can affect drug metabolism and sensitivity.[1][2] Sex-based differences in physiology can also lead to varied responses.[3][4]
-
Environmental Factors: The macro- and micro-environment of the animal facility, including temperature, humidity, light cycle, noise, and cage enrichment, can impact animal physiology and stress levels, thereby affecting experimental outcomes.[5][6][7][8] Even subtle changes in the laboratory environment can lead to conflicting results.[5][6][7]
-
Experimental Procedures: Inconsistencies in experimental techniques are a major source of variability. This includes the route of administration, dosage accuracy, timing of procedures, and skill of the experimenter.[9] The sequence of dosing and handling of animals can also introduce variability.[9]
Q2: How do I choose the appropriate animal model for my this compound study?
The choice of animal model is critical and depends on the research question.
-
For allergic conjunctivitis studies: Rabbits and guinea pigs are commonly used models.[10][11][12][13] The New Zealand White (NZW) rabbit is a well-established model for evaluating the efficacy of topical ophthalmic solutions like this compound.[10]
-
For asthma and airway inflammation studies: Brown Norway rats are a suitable model for examining airway responses to allergens.[14]
-
For pain studies: Mice and rats are frequently used. For instance, this compound has been shown to reduce hyperalgesia in a rat model of endometriosis.[15]
-
For pharmacokinetic studies: Rats, dogs, and monkeys have been used to investigate the absorption, distribution, metabolism, and excretion of this compound.[16]
Q3: What is the known mechanism of action for this compound?
This compound has a dual mechanism of action:
-
H1-Histamine Receptor Antagonist: It is a potent and non-competitive blocker of H1 histamine receptors, which helps to alleviate allergy symptoms like itching and swelling.
-
Mast Cell Stabilizer: this compound stabilizes mast cells, inhibiting the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor (PAF).[1]
This dual action makes it effective in both preventing the onset of allergic reactions and providing relief from existing symptoms.
Troubleshooting Guides
Issue: High variability in pharmacological response to this compound.
Possible Cause 1: Inconsistent Dosing Technique
-
Solution: Ensure that the dosing procedure is standardized and performed consistently by all personnel.[9] For oral gavage, use appropriately sized needles and measure the correct insertion length to avoid esophageal or stomach perforation.[17][18] For intraperitoneal injections in mice, inject into the lower right quadrant of the abdomen to avoid internal organs.[19][20] For topical eye drops, administer a consistent volume and wait at least 5 minutes between different medications.[11][12][21]
Possible Cause 2: Animal Stress
-
Solution: Acclimate animals to the experimental procedures and handlers to minimize stress.[9] Maintain a consistent and quiet environment, and perform procedures at the same time each day to account for circadian rhythms.[8]
Possible Cause 3: Genetic Drift or Substrain Differences
-
Solution: Use animals from a reputable supplier and be specific about the strain and substrain.[1] If using in-house breeding colonies, be mindful of potential genetic drift over generations.
Issue: Unexpected side effects or toxicity.
Possible Cause 1: Incorrect Dosage Calculation or Administration
-
Solution: Double-check all dosage calculations based on the most recent body weight of the animals. Ensure the this compound solution is properly prepared and homogenous.
Possible Cause 2: Species-Specific Sensitivity
-
Solution: Be aware that different species metabolize drugs differently.[22] What is a safe dose in one species may be toxic in another. Consult literature for appropriate dosage ranges for the chosen species.
Issue: Difficulty in reproducing results from other studies.
Possible Cause 1: Differences in Experimental Protocols
-
Solution: Carefully compare your protocol with the published study. Pay close attention to details such as the vehicle used for drug delivery, the age and sex of the animals, and the specific experimental endpoints measured.
Possible Cause 2: Environmental Differences
-
Solution: While standardization within a study is crucial, highly standardized environments can sometimes lead to results that are not easily reproducible in other labs with slightly different conditions.[5][6][7] Consider a multi-laboratory study design for critical experiments to ensure broader applicability of the findings.
Data Presentation
Table 1: Recommended Dosages of this compound in Various Animal Models
| Animal Model | Indication | Route of Administration | Dosage | Reference(s) |
| Rat (Sprague-Dawley) | Endometriosis-induced hyperalgesia | Oral gavage | 1 or 10 mg/kg/day | [15] |
| Rat (Brown Norway) | Allergen-induced airway response | Oral | 1 mg/kg (low dose) or 10 mg/kg (high dose) | [14] |
| Mouse | Morphine tolerance and dependence | Intraperitoneal (i.p.) | 2, 4, and 8 mg/kg | [23] |
| Rabbit (New Zealand White) | Allergic conjunctivitis | Topical instillation | 0.035% solution (35 µl) | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | Reference(s) |
| Rat | 1.0 | 167 | 0.2 | 20 | [16] |
| Dog (Beagle) | 2 mg/day (syrup) | 4.332 ± 1.358 | 1.542 ± 0.620 | 4.853 ± 0.490 | [24] |
| Monkey (Rhesus) | 0.5 | - | - | - | [16] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation and route of administration.
Experimental Protocols
Protocol 1: Oral Gavage in Rats
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Insertion: Gently insert the lubricated, ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus to the pre-measured depth. Do not force the needle.[17][18]
-
Administration: Slowly administer the this compound solution.
-
Withdrawal: Gently remove the needle.
-
Observation: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental entry into the trachea.[17]
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site avoids the cecum, bladder, and other vital organs.[19][20]
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Inject the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
Protocol 3: Topical Ophthalmic Administration in Rabbits
-
Animal Restraint: Gently restrain the rabbit, holding its head steady.
-
Administration: Instill one drop (approximately 35-50 µL) of the this compound ophthalmic solution into the lower conjunctival sac.[10][11][12]
-
Blinking: Allow the rabbit to blink to spread the solution across the ocular surface.
-
Multiple Medications: If administering other eye drops, wait at least 5 minutes between each medication.[11][12][21]
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: Workflow for minimizing experimental variability.
Caption: Relationship between sources of variability and mitigation strategies.
References
- 1. Animal characteristics | NC3Rs EDA [eda.nc3rs.org.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. Unmasking the Adverse Impacts of Sex Bias on Science and Research Animal Welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex matters in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental standardization: cure or cause of poor reproducibility in animal experiments? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kaluefflab.com [kaluefflab.com]
- 8. Environment, Housing, and Management - Guide for the Care and Use of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Effects of this compound on airway responses to allergen challenge in the actively sensitized brown Norway rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. research.fsu.edu [research.fsu.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. iopeyes.com [iopeyes.com]
- 22. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Ketotifen and Cromolyn Sodium on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ketotifen and cromolyn sodium, two prominent mast cell stabilizing agents. By examining their mechanisms of action, comparative efficacy through experimental data, and the methodologies used for their evaluation, this document serves as a comprehensive resource for understanding their distinct roles in modulating mast cell degranulation.
Introduction to Mast Cell Stabilizers
Mast cells are critical immune cells that, upon activation, release a host of inflammatory mediators, including histamine, prostaglandins, and leukotrienes, through a process known as degranulation.[1][2] This process is a key event in the pathophysiology of allergic and inflammatory conditions such as asthma, allergic rhinitis, and mastocytosis.[3][4][5] Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing the release of these potent mediators.[4][6] Among the most well-known drugs in this class are cromolyn sodium and this compound. While both are used to manage mast cell-related disorders, they possess distinct pharmacological profiles.[7][8][9]
Mechanism of Action
The primary mechanism for both drugs involves the inhibition of mast cell degranulation, but their molecular interactions and breadth of activity differ.
Cromolyn Sodium: Cromolyn sodium's primary role is that of a mast cell stabilizer.[3][4] It is believed to act by inhibiting the influx of calcium ions (Ca2+) into the mast cell following allergen exposure.[10][11] This influx of extracellular calcium is a critical downstream event in the signaling cascade that leads to the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators. By blocking this step, cromolyn sodium effectively prevents degranulation.[3][4][12] It does not possess antihistaminic or anti-inflammatory activity beyond its stabilizing effect.[3]
This compound: this compound exhibits a dual mechanism of action.[1][5][13]
-
Mast Cell Stabilization: Similar to cromolyn, this compound inhibits the degranulation of mast cells by blocking essential calcium channels, thereby preventing the release of histamine and other mediators.[10][14]
-
H1-Receptor Antagonism: Unlike cromolyn, this compound is also a potent non-competitive H1-antihistamine.[1][13][14] This allows it to not only prevent the release of histamine but also to block the action of any histamine that is released, providing both prophylactic and symptomatic relief.[2][7]
Additionally, some studies suggest this compound has further anti-inflammatory properties, such as inhibiting the migration of eosinophils.[1]
Caption: IgE-mediated signaling pathway leading to mast cell degranulation.
Caption: Comparative mechanisms of Cromolyn Sodium and this compound.
Comparative Efficacy: Experimental Data
Direct comparative studies reveal significant differences in the potency and effectiveness of this compound and cromolyn sodium, which can be dependent on the specific mast cell population being studied. Human mast cells exhibit heterogeneity, meaning their response to drugs can vary based on their tissue of origin (e.g., lung, skin).[15][16]
One key study demonstrated that this compound's ability to inhibit passively induced skin allergy and allergic airway obstruction is 6 and 50 times stronger than that of cromolyn, respectively.[10] Data from studies on enzymatically dispersed human mast cells further highlight these differences.[15][16]
| Drug | Mast Cell Source | Mediator Assayed | Concentration | % Inhibition (Mean ± SEM) | Reference |
| This compound | Human Lung | Histamine | 100 µM | 11.4 ± 3.9% | [16] |
| Human Tonsil | Histamine | 100 µM | 11.7 ± 3.1% | [16] | |
| Human Lung | Prostaglandin D2 (PGD2) | 100 µM | 42.1 ± 2.1% | [16] | |
| Human Skin | Histamine / PGD2 | 1.0 µM | No inhibition observed | [15][16] | |
| Cromolyn Sodium | Human Lung | Histamine / PGD2 | Not Specified | Described as a "weak inhibitor" | [15][16] |
| Human Tonsil | Histamine / PGD2 | Not Specified | Described as a "weak inhibitor" | [15][16] | |
| Human Skin | Histamine / PGD2 | Not Specified | No inhibition observed | [15][16] |
Note: At concentrations above 1.0 µM, this compound was found to induce histamine release from human skin mast cells.[15][16]
Experimental Protocols
The evaluation of mast cell stabilizers predominantly relies on in vitro mast cell degranulation assays. A widely used method is the β-hexosaminidase release assay, which quantifies the release of this enzyme as a surrogate marker for granular content release.
Protocol: β-Hexosaminidase Degranulation Assay
This protocol is a representative example for assessing the inhibitory effects of compounds on IgE-mediated degranulation in a mast cell line, such as rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cell line
-
Culture medium (e.g., MEM) with supplements
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's Buffer (or similar physiological buffer)
-
Test compounds (this compound, cromolyn sodium)
-
Triton X-100 (for cell lysis/total release)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer
-
Stop solution (e.g., Glycine or Carbonate buffer)
-
96-well plates
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Seeding: Plate RBL-2H3 cells into a 96-well plate at a density of ~1 x 10^5 cells/well.
-
Sensitization: Add anti-DNP IgE to the culture medium and incubate the cells overnight (~18-24 hours) to allow IgE to bind to FcεRI receptors.
-
Washing: Gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE and culture medium.
-
Compound Incubation: Add 50 µL of Tyrode's buffer containing the desired concentrations of this compound, cromolyn sodium, or vehicle control to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Degranulation Trigger: Initiate degranulation by adding 50 µL of DNP-BSA antigen to the wells. For controls:
-
Spontaneous Release: Add buffer only.
-
Total Release (Lysis): Add Triton X-100.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for degranulation.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect 30-50 µL of the supernatant from each well and transfer to a new plate.
-
Enzymatic Reaction: Add the pNAG substrate solution to each well containing the supernatant. Incubate for 60-90 minutes at 37°C.
-
Stopping the Reaction: Add the stop solution to each well. The solution will change color.
-
Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release (degranulation) for each condition using the formula: % Degranulation = [(Sample Abs - Spontaneous Abs) / (Total Release Abs - Spontaneous Abs)] x 100
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
Summary and Conclusion
This compound and cromolyn sodium are both effective mast cell stabilizers, but they are not interchangeable. Their comparative profiles reveal key distinctions for research and drug development professionals:
-
Mechanism: this compound offers a dual mechanism, combining mast cell stabilization with H1-antihistamine activity, giving it a broader pharmacological profile than the more singularly focused cromolyn sodium.[1][3][4][13]
-
Potency: Experimental data suggests that this compound is significantly more potent than cromolyn sodium in inhibiting mediator release, particularly in airway models.[10]
-
Tissue Specificity: The efficacy of both drugs is highly dependent on the mast cell population. Neither compound was effective at inhibiting mediator release from human skin mast cells in the cited study, highlighting the importance of selecting appropriate models for investigation.[15][16]
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 3. macsenlab.com [macsenlab.com]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oanp.org [oanp.org]
- 6. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound & Cromolyn Compounding: Mast Cell Stabilizers - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 8. mastcellhope.org [mastcellhope.org]
- 9. wyndly.com [wyndly.com]
- 10. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
- 13. bodyofharmony.com [bodyofharmony.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Comparison of the modulatory effect of this compound, sodium cromoglycate, procaterol and salbutamol in human skin, lung and tonsil mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
Ketotifen Versus Montelukast in a Murine Model of Allergic Asthma: A Comparative Guide
This guide provides a detailed comparison of the therapeutic effects of ketotifen and montelukast in a preclinical murine model of ovalbumin (OVA)-induced allergic asthma. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of experimental workflows and drug mechanisms.
Experimental Protocols
The data presented is based on a common experimental design for inducing allergic asthma in mice, typically using BALB/c or C57BL/6 strains. While specific parameters may vary between studies, the general protocol is as follows:
Ovalbumin (OVA)-Induced Allergic Asthma Model:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA, an egg white protein, mixed with an adjuvant such as aluminum hydroxide (alum). This is typically performed on days 0 and 14.[1][2][3] This initial phase primes the immune system to recognize OVA as an allergen.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic response in the airways.[1][3]
-
Drug Administration: this compound or montelukast is administered to treatment groups, typically prior to the OVA challenge phase. The route of administration can be oral or intraperitoneal, with dosages varying between studies.[1]
-
Assessment of Airway Inflammation and Hyperresponsiveness: 24 to 48 hours after the final OVA challenge, various parameters are measured. This includes the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts, measurement of airway hyperresponsiveness (AHR) to a bronchoconstrictor like methacholine, and determination of cytokine and immunoglobulin levels in BALF and serum.[1][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound and montelukast on key parameters of allergic asthma in murine models. It is important to note that the data for each drug has been compiled from different studies, as direct head-to-head comparative studies with comprehensive data are limited. The experimental conditions in these studies were similar, utilizing OVA-sensitized mice.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
| Treatment Group | AHR Measurement (Response to Methacholine) | % Reduction vs. OVA Control |
| Montelukast | Significantly reduced AHR at 25 and 50 mg/ml methacholine concentrations.[3] | Data not quantified as a percentage in the source. |
| This compound | Data from a comparable OVA-induced asthma model in mice is not readily available in the searched literature. | - |
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cell Count (cells/mL) | Eosinophil Count (cells/mL) |
| Montelukast | Significantly decreased total BAL cellularity.[4] | Significantly suppressed the increase in eosinophils in BALF.[1] |
| This compound | Data from a comparable OVA-induced asthma model in mice is not readily available in the searched literature. However, in a guinea pig model, this compound significantly decreased eosinophil numbers.[5] | This compound has been shown to inhibit the migration of eosinophils.[5][6] |
Table 3: Effect on Th2 Cytokine Levels
| Treatment Group | IL-4 Levels | IL-5 Levels |
| Montelukast | Significantly decreased in lung tissue.[7] | Significantly suppressed the increased IL-5 level in BALF.[1][8] |
| This compound | Suppressed mRNA expression of IL-4 in BALB/c mice in a parasitic infection model.[9] | Suppressed mRNA expression of IL-5 in BALB/c mice in a parasitic infection model.[9] |
Table 4: Effect on Serum Immunoglobulin E (IgE) Levels
| Treatment Group | Total IgE / OVA-specific IgE |
| Montelukast | Significantly decreased IgE levels.[2] |
| This compound | Data from a comparable OVA-induced asthma model in mice is not readily available in the searched literature. |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and montelukast are mediated through distinct signaling pathways.
This compound:
This compound exhibits a dual mechanism of action. It is a potent H1-histamine receptor antagonist, which blocks the effects of histamine released from mast cells, such as bronchoconstriction and vasodilation.[10][11] Additionally, this compound stabilizes mast cells, preventing their degranulation and the release of various inflammatory mediators, including histamine, leukotrienes, and platelet-activating factor (PAF).[10][11] It also inhibits the migration and activation of eosinophils.[6][11][12]
Montelukast:
Montelukast is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[6] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful inflammatory mediators that cause bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[13] By blocking the CysLT1 receptor, montelukast effectively inhibits these downstream effects, leading to a reduction in airway inflammation and hyperresponsiveness.[1][6]
References
- 1. Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of montelukast on eosinophilic gastroenteritis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Montelukast, a leukotriene receptor antagonist, inhibits the late airway response to antigen, airway eosinophilia, and IL-5-expressing cells in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune response and inhibitory effect of this compound on the BALB/c and C3H/HeN mice infected with Echinostoma hortense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Ketotifen's Efficacy in Placebo-Controlled In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ketotifen's efficacy in various in vivo models, based on data from placebo-controlled studies. This compound, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, has demonstrated significant therapeutic potential in managing a range of allergic and inflammatory conditions. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound in Allergic and Inflammatory Models
The following tables summarize the quantitative outcomes from key placebo-controlled in vivo studies evaluating the efficacy of this compound.
Table 1: Efficacy of this compound in Allergic Conjunctivitis Models
| Study Focus | Animal Model/ Human Study | This compound Dosage & Administration | Outcome Measure | This compound Group Result | Placebo Group Result | P-value | Citation |
| Allergic Conjunctivitis | Human Clinical Trial | 0.025% ophthalmic solution, twice daily for 4 weeks | Responder Rate (Subject Assessment) | 49.5% | 33.0% | p = 0.02 | [1] |
| Allergic Conjunctivitis | Human Clinical Trial | 0.025% ophthalmic solution, twice daily for 4 weeks | Responder Rate (Investigator Assessment) | Significantly higher than placebo | - | p = 0.001 | [1] |
| Allergic Conjunctivitis | Human Clinical Trial | 0.025% ophthalmic solution, twice daily for 4 weeks | Mean Symptom-Free Days | 11.16 days | 8.67 days | p = 0.02 | [1] |
| Allergic Conjunctivitis | Human Conjunctival Allergen Challenge | 0.025% ophthalmic solution, single drop | Mean Itching Score (post-challenge) | Significantly lower than placebo | - | p < 0.001 | [2] |
| Allergic Conjunctivitis | Human Conjunctival Allergen Challenge | 0.025% ophthalmic solution, single drop | Ocular Hyperemia | Statistically superior reduction | - | p < 0.05 | [2] |
Table 2: Efficacy of this compound in Asthma and Airway Inflammation Models
| Study Focus | Animal Model/ Human Study | This compound Dosage & Administration | Outcome Measure | This compound Group Result | Placebo Group Result | P-value | Citation |
| Bronchial Asthma | Human Clinical Trial | 2 mg slow-release oral formulation, daily for 12 weeks | Reduction in Asthmatic Attacks | Significant reduction | - | < 0.001 | [3] |
| Bronchial Asthma | Human Clinical Trial | 2 mg slow-release oral formulation, daily for 12 weeks | Use of Concomitant Medication (beta-sympathomimetics) | Significant reduction | - | < 0.001 | [3] |
| Atopic Asthma | Human Clinical Trial | 1 mg oral, twice daily for 8 weeks | Improvement in Asthma Symptoms | Significant improvement | - | p < 0.05 | [4] |
| Atopic Asthma | Human Clinical Trial | 1 mg oral, twice daily for 8 weeks | Reduction in EG2+ Eosinophils in Bronchial Mucosa | Significant reduction | - | p < 0.05 | [4] |
| Atopic Asthma | Human Clinical Trial | 1 mg oral, twice daily for 8 weeks | Reduction in CD3+ and CD4+ T cells in Bronchial Mucosa | Significant reduction | - | p < 0.001 and p < 0.01 respectively | [4] |
Table 3: Efficacy of this compound in Inflammatory Pain and Other Inflammatory Models
| Study Focus | Animal Model/ Human Study | This compound Dosage & Administration | Outcome Measure | This compound Group Result | Placebo Group Result | P-value | Citation |
| Inflammatory Pain (Formalin-induced) | Rat Model | 1.5 mg/kg, intraperitoneal | Reduction in Pain Score (Acute & Chronic Phase) | Significant reduction | - | < 0.001 | [5][6] |
| Acute Inflammation (Carrageenan-induced paw edema) | Rat Model | 1.5 mg/kg, intraperitoneal | Reduction in Paw Thickness | Significant reduction | - | p < 0.001 | [5] |
| Endometriosis-induced Hyperalgesia | Rat Model | 1 or 10 mg/kg/day, oral | Duration of Hyperalgesia | Significantly shorter | - | p < 0.05 | [7] |
| Endometriosis | Rat Model | 1 or 10 mg/kg/day, oral | Cyst Diameter | Significantly smaller | - | p < 0.05 | [7] |
| Endometriosis | Rat Model | 1 or 10 mg/kg/day, oral | Serum Histamine and TNF-α Concentrations | Significantly lower | - | p < 0.05 | [7] |
| Inflammatory Pain (CFA-induced) | Mouse Model | 4.5 mg/kg | Reversal of Mechanical Allodynia | Significant reversal | - | Not specified | [8][9] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited in vivo studies.
1. Allergic Conjunctivitis (Human Clinical Trial) [1][2]
-
Study Design: Double-masked, randomized, parallel-group, placebo-controlled multicenter trial.
-
Participants: Subjects with a history of seasonal allergic conjunctivitis and a positive diagnostic test for pollen allergy.
-
Intervention: this compound fumarate 0.025% ophthalmic solution or placebo (vehicle ophthalmic solution) administered twice daily in each eye for 4 weeks.
-
Outcome Measures:
-
Primary: Responder rate based on subject's assessment of overall efficacy.
-
Secondary: Investigator's assessment of responder rates, and the number of symptom-free days recorded in a diary.
-
2. Bronchial Asthma (Human Clinical Trial) [3]
-
Study Design: Placebo-controlled, double-blind, multicenter trial with two parallel groups.
-
Participants: Patients aged 6 to 51 years with bronchial asthma.
-
Intervention: A slow-release oral formulation of 2 mg this compound or placebo administered daily for 12 weeks.
-
Outcome Measures:
-
Frequency of asthmatic attacks.
-
Severity of cough and sputum production.
-
Nasal discharge and obstruction.
-
Use of concomitant beta-sympathomimetic drugs.
-
Overall efficacy assessed by investigators.
-
3. Atopic Asthma (Human Clinical Trial with Bronchial Biopsies) [4]
-
Study Design: Double-blind, parallel-group study.
-
Participants: 25 patients with atopic asthma.
-
Intervention: this compound (1 mg twice daily) or a matching placebo for 8 weeks.
-
Outcome Measures:
-
Asthma symptoms, use of beta2-agonists, and peak expiratory flow (PEF) recorded on diary cards.
-
Pulmonary function tests and bronchial responsiveness to methacholine.
-
Immunohistochemical analysis of bronchial biopsy specimens for inflammatory cell infiltration (eosinophils, T cells).
-
4. Inflammatory Pain and Inflammation (Rodent Models) [5][6][9]
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice.
-
Inflammatory Pain Induction:
-
Formalin test: Sub-plantar injection of formalin to induce a biphasic pain response.
-
Complete Freund's Adjuvant (CFA) model: Injection of CFA to induce chronic inflammatory pain.
-
-
Acute Inflammation Induction: Sub-plantar injection of carrageenan to induce paw edema.
-
Intervention: Intraperitoneal or oral administration of this compound at specified doses.
-
Outcome Measures:
-
Pain scores (licking, biting, and flinching of the injected paw).
-
Paw thickness or volume measured with a plethysmometer.
-
Mechanical allodynia assessed using von Frey filaments.
-
5. Endometriosis (Rat Model) [7]
-
Animal Model: Female Sprague-Dawley rats.
-
Endometriosis Induction: Surgically induced by autotransplantation of uterine tissue to the intestinal mesentery.
-
Intervention: Oral administration of this compound (1 or 10 mg/kg/day) or placebo starting 14 days after surgery.
-
Outcome Measures:
-
Pain behaviors (hyperalgesia).
-
Cyst diameter and histopathological score.
-
Mast cell number and degranulation in endometriotic cysts.
-
Expression levels of inflammatory and angiogenic markers (NGF, COX-2, ICAM-1, VEGF) in cysts and dorsal root ganglia.
-
Serum concentrations of histamine and TNF-α.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the stabilization of mast cells and the antagonism of histamine H1 receptors.[10][11] It also demonstrates an inhibitory effect on eosinophils.[12][13][14]
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, preventing the release of various inflammatory mediators such as histamine, leukotrienes (C4 and D4), and platelet-activating factor (PAF).[10][11] This stabilization is thought to be mediated, in part, by inhibiting the influx of calcium into mast cells, a critical step in the degranulation process.[15]
-
H1-Receptor Antagonism: As a potent and non-competitive antagonist of the histamine H1 receptor, this compound directly blocks the pro-inflammatory effects of histamine that has already been released.[10][11] This action helps to alleviate symptoms like itching, vasodilation, and increased vascular permeability.[11]
-
Eosinophil Inhibition: this compound has been shown to inhibit the chemotaxis and activation of eosinophils, thereby reducing their accumulation at sites of allergic inflammation.[2][12] It can also inhibit the release of inflammatory mediators from eosinophils and may even induce their necrosis at clinically relevant concentrations.[12][16]
Caption: this compound's multi-target mechanism of action in allergic inflammation.
Experimental Workflow for a Placebo-Controlled In Vivo Study
The following diagram illustrates a typical workflow for a placebo-controlled in vivo study designed to evaluate the efficacy of a therapeutic agent like this compound.
Caption: Generalized workflow for a placebo-controlled in vivo study.
References
- 1. Efficacy and safety of this compound eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound fumarate 0.025% ophthalmic solution compared with placebo in the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the prophylaxis of extrinsic bronchial asthma. A multicenter controlled double-blind study with a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on symptoms and on bronchial mucosa in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Anti-nociceptive and Anti-inflammatory Effects of this compound and Fexofenadine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Anti-nociceptive and Anti-inflammatory Effects of this compound and Fexofenadine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 12. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of eosinophils degranulation by this compound in a patient with milk allergy, manifested as bronchial asthma--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 15. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 16. This compound induces primary necrosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mast Cell Stabilizing Effects of Ketotifen: A Comparative Guide to Secondary Assay Use
In the field of allergy and inflammation research, accurately characterizing the activity of mast cell stabilizers is critical for drug development. Ketotifen is a second-generation anti-allergic agent renowned for its dual mechanism of action: H1-histamine receptor antagonism and mast cell stabilization.[1][2][3] The latter effect, its ability to prevent the release of histamine and other inflammatory mediators, is crucial for its prophylactic use in allergic conditions.[2][4][5]
While a primary assay can demonstrate an inhibitory effect on mast cell degranulation, employing a secondary, orthogonal assay is essential for robust validation. This guide provides a framework for researchers to confirm the mast cell stabilizing properties of this compound by comparing results from a primary β-hexosaminidase release assay with a secondary histamine release assay. This multi-assay approach ensures that the observed biological activity is a genuine stabilization effect and not an artifact of a single detection method.
The Mechanism of Mast Cell Degranulation and this compound's Action
Mast cell activation, typically initiated by an allergen cross-linking IgE antibodies bound to FcεRI receptors on the cell surface, triggers a complex signaling cascade. This pathway culminates in a sustained increase in intracellular calcium ([Ca2+]i), which is the critical event driving the fusion of mediator-filled granules with the plasma membrane and the subsequent release of their contents (degranulation).[6][7] this compound's primary stabilizing mechanism is believed to be the blockade of calcium channels, which inhibits this essential Ca2+ influx and prevents degranulation.[6][8]
The diagram below illustrates the key steps in the IgE-mediated degranulation pathway and the points at which degranulation markers are released.
Experimental Validation: A Dual Assay Approach
To validate this compound's stabilizing effects, we propose a workflow that assesses degranulation by measuring two distinct granular components in parallel from the same experimental setup.
Primary Assay: β-Hexosaminidase Release
This assay is a widely used, robust, and cost-effective method to quantify mast cell degranulation.[9] β-hexosaminidase is a lysosomal enzyme stored in mast cell granules and is released alongside histamine upon activation, making it an excellent surrogate marker for degranulation.[7][10]
Experimental Protocol
-
Cell Culture: Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.
-
Sensitization: Seed cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and sensitize them overnight with anti-DNP IgE (e.g., 0.5 µg/mL).[7]
-
Washing: The next day, gently wash the sensitized cells twice with a buffered salt solution (e.g., PIPES or Tyrode's buffer) to remove unbound IgE.[7]
-
Pre-incubation: Add 200 µL of buffer containing the test compound (e.g., this compound at various concentrations) or vehicle control to respective wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Initiate degranulation by adding 20 µL of antigen (e.g., DNP-HSA, final concentration 100 ng/mL). For a positive control (total release), lyse untreated cells with 0.1% Triton X-100. For a negative control (spontaneous release), add buffer instead of antigen. Incubate for 30-60 minutes at 37°C.[10][11]
-
Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
-
Enzymatic Reaction: In a new 96-well plate, mix 25 µL of supernatant with 25 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) in citrate buffer. Incubate for 1.5 hours at 37°C.[7][12]
-
Quantification: Stop the reaction by adding 200 µL of a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃).[7] Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release and the percent inhibition for each compound concentration.
Secondary Assay: Histamine Release
Measuring histamine, the principal mediator of the acute allergic response, provides direct evidence of the inhibition of a clinically relevant molecule.[1][13][14] This validation step confirms that the effects observed in the primary assay translate to the suppression of a key driver of allergic symptoms. A fluorometric assay is a common and sensitive method for this purpose.[7][15]
Experimental Protocol
-
Cell Culture & Stimulation: Follow steps 1-6 from the β-Hexosaminidase Release protocol. The same supernatant collected can be used for this assay.
-
Sample Preparation: To 100 µL of the collected supernatant, add 20 µL of 1 M NaOH.
-
Derivatization: Immediately add 25 µL of o-phthalaldehyde (OPT) solution (1% w/v in methanol) and mix. Incubate for 4 minutes at room temperature, protected from light.[7]
-
Reaction Termination: Stop the derivatization reaction by adding 10 µL of 3 M HCl.[7]
-
Quantification: Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
-
Calculation: Determine the amount of histamine released by comparing the fluorescence to a standard curve generated with known concentrations of histamine. Calculate the percentage of histamine release and the percent inhibition for each compound concentration.
Comparative Data and Analysis
The concordance of data between the two assays provides strong validation of a compound's mast cell stabilizing activity. Below is a table of representative data comparing this compound to other known mast cell stabilizers.
| Compound | Concentration (µM) | % Inhibition of β-Hexosaminidase Release | % Inhibition of Histamine Release |
| Vehicle Control | - | 0% | 0% |
| This compound | 1 | 45.2% | 48.5% |
| 10 | 85.7% | 89.1% | |
| 50 | 96.3% | 97.8% | |
| Cromolyn Sodium | 10 | 25.6% | 28.3% |
| 100 | 60.1% | 63.5% | |
| 500 | 75.4% | 78.2% | |
| Olopatadine | 1 | 40.5% | 42.1% |
| 10 | 79.8% | 82.4% | |
| 50 | 92.1% | 94.6% |
Note: The data presented are hypothetical and for illustrative purposes but reflect the expected relative potencies and dose-dependent inhibition.
Conclusion
For researchers in drug development, robust validation of a compound's mechanism of action is paramount. While a primary assay like β-hexosaminidase release is an excellent tool for screening and initial characterization of mast cell stabilizers, it should not be the sole piece of evidence. Confirming the results with a secondary, functionally relevant assay, such as the direct measurement of histamine release, provides the necessary confidence in the data. This dual-assay approach demonstrates that this compound's inhibitory activity is not an experimental anomaly but a genuine and potent stabilization of the mast cell degranulation process, solidifying its classification and therapeutic rationale.
References
- 1. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 2. oanp.org [oanp.org]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 7. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. abmgood.com [abmgood.com]
- 13. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prevention of mast-cell degranulation by this compound in patients with physical urticarias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wyndly.com [wyndly.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
A systematic review and meta-analysis of Ketotifen's efficacy in asthma
A Systematic Review and Meta-Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of ketotifen's efficacy in the treatment of asthma with that of other prominent therapeutic alternatives, namely leukotriene receptor antagonists (e.g., montelukast) and inhaled corticosteroids (e.g., budesonide). By synthesizing data from systematic reviews, meta-analyses, and randomized controlled trials, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the relative performance, underlying mechanisms, and experimental basis for these common asthma therapies.
Executive Summary
This compound, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, has been investigated as a prophylactic treatment for asthma, particularly in pediatric populations.[1][2] Its oral administration offers a potential advantage over inhaled therapies, especially in younger children.[1][3] This review consolidates the evidence on this compound's efficacy in reducing asthma symptoms, exacerbations, and the need for rescue medication. Furthermore, it presents a comparative analysis with montelukast, a leukotriene receptor antagonist, and budesonide, an inhaled corticosteroid, to contextualize its therapeutic standing. Key findings are supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Comparative Efficacy of Asthma Prophylaxis
The following tables summarize the quantitative outcomes from key clinical trials comparing this compound with placebo and other active treatments.
Table 1: this compound versus Placebo in Childhood Asthma
| Outcome Measure | This compound Group | Placebo Group | p-value | Study |
| Reduction in Bronchodilator Use | ||||
| Children reducing/stopping use (RR) | 2.39 (95% CI 1.64 to 3.48) | - | <0.05 | Cochrane Review[1] |
| Reduction in Concomitant Medication Use (days) | ||||
| Salbutamol | 27 ± 4.7 | 37 ± 3.5 | <0.05 | Randomized Controlled Trial[4] |
| Theophylline | 37 ± 4.7 | 51 ± 4.8 | <0.05 | Randomized Controlled Trial[4] |
| Oral Steroids | 2 ± 0.4 | 5 ± 1.6 | <0.05 | Randomized Controlled Trial[4] |
| Asthma Exacerbations | ||||
| Emergency Room Visits | 10 | 20 | <0.05 | Randomized Controlled Trial[4] |
| Symptom Improvement | ||||
| Asthma Symptom Score | Significantly lower | Higher | <0.05 | Cochrane Review[1] |
| Symptom-free days (cough, wheeze, breathlessness) | Favored this compound | - | Not specified | Randomized Controlled Trial[4] |
Table 2: this compound versus Montelukast in Asthmatic Patients
| Outcome Measure | This compound Group | Montelukast Group | p-value | Study |
| Asthma Symptom Score (after 4 weeks) | Significantly higher | Significantly lower | <0.05 | Al-Hamdani et al.[5][6] |
| Chest Wheezing (after 4 weeks) | Significantly higher | Significantly lower | <0.05 | Al-Hamdani et al.[5][6] |
| Pulmonary Function Tests (PFTs) (after 4 weeks) | ||||
| FVC (Forced Vital Capacity) | Significant improvement | More significant improvement | <0.05 | Al-Hamdani et al.[5][6] |
| FEV1 (Forced Expiratory Volume in 1s) | Significant improvement | More significant improvement | <0.05 | Al-Hamdani et al.[5][6] |
| PEFR (Peak Expiratory Flow Rate) | Significant improvement | More significant improvement | <0.05 | Al-Hamdani et al.[5][6] |
Table 3: this compound versus Inhaled Budesonide in Childhood Asthma
| Outcome Measure | This compound Group | Budesonide Group | p-value | Study |
| Reduction in Emergency Room (ER) Visits | Significant reduction | Significant reduction | p=0.16 (comparable) | Randomized Controlled Trial[7][8] |
| Reduction in Days of Hospital Stay | Significant reduction | No significant reduction | <0.05 | Randomized Controlled Trial[7][8] |
| Symptom-Free Days | Less significant increase | More significant increase | <0.05 | Randomized Controlled Trial[7][8] |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is paramount for critical appraisal of the evidence. Below are summaries of the experimental protocols from key comparative studies.
This compound versus Placebo in Children (Randomized Controlled Trial)[4]
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 120 asthmatic children (5-15 years of age) at a tertiary care hospital.
-
Procedure: Following a 4-week observation period, children were randomly assigned to receive either oral this compound (1 mg twice daily) or a placebo for 6 months. Concomitant anti-asthma drugs were permitted as required.
-
Outcome Measures:
-
Average number of days requiring anti-asthma drugs (salbutamol, theophylline, oral steroids, inhaled steroids).
-
Average symptom scores for cough, wheeze, and breathlessness.
-
Number of symptom-free days.
-
Peak expiratory flow rate (PEFR) and Forced Expiratory Volume in 1 second (FEV1).
-
Number of emergency room visits.
-
-
Statistical Analysis: P-values were calculated to determine statistical significance between the two groups.
This compound versus Montelukast in Asthmatic Patients (Single-Blinded Randomized Clinical Trial)[5][6]
-
Study Design: A single-blinded, randomized clinical trial.
-
Participants: 100 asthmatic patients were recruited and randomized into two groups of 50.
-
Procedure: Group 1 received this compound for 4 weeks, and Group 2 received montelukast sodium for 4 weeks.
-
Outcome Measures:
-
Asthma symptom score and wheezing were recorded at the beginning and end of the study.
-
Pulmonary function tests (PFTs), including FVC, FEV1, and PEFR, were performed using spirometry.
-
Use of other asthma medications was evaluated at each visit.
-
-
Statistical Analysis: P-values less than 0.05 were considered significant for comparisons between and within groups.
This compound versus Inhaled Budesonide in Children (Randomized Controlled Trial)[7][8]
-
Study Design: A randomized controlled trial.
-
Participants: Children aged 8 months to 14 years who had been admitted for an acute asthmatic attack and had more than three episodes of wheezing with a good response to nebulized bronchodilators.
-
Procedure: Patients were randomized into two groups. The this compound group (n=16) received oral this compound (0.5 mg or 1 mg twice daily, depending on age). The budesonide group (n=14) received inhaled budesonide (200 μg via MDI) twice daily. The follow-up period was 26 weeks.
-
Outcome Measures:
-
Caregivers recorded the children's asthmatic symptoms and nebulized treatments in daily diaries.
-
Number of emergency room visits.
-
Days of hospital stay.
-
Number of symptom-free days.
-
-
Statistical Analysis: P-values were used to determine the significance of the observed differences between the treatment groups.
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and its alternatives are rooted in their distinct molecular mechanisms of action. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound's Dual Mechanism of Action
This compound exerts its anti-asthmatic effects through two primary pathways: H1-histamine receptor antagonism and mast cell stabilization.[2][9][10] As a mast cell stabilizer, it inhibits the release of inflammatory mediators.[11][12]
Caption: this compound's dual action: inhibiting mediator release and blocking H1 receptors.
Montelukast: Leukotriene Receptor Antagonism
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the pro-inflammatory and bronchoconstrictive effects of leukotrienes.[13][14][15][16]
Caption: Montelukast blocks the CysLT1 receptor, preventing leukotriene-induced effects.
Budesonide: Inhaled Corticosteroid Action
Inhaled corticosteroids like budesonide have broad anti-inflammatory effects mediated through genomic and non-genomic pathways.[17][18][19][20][21][22][23][24] They primarily act by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression.[17][19][20][21]
Caption: Budesonide acts via glucocorticoid receptors to regulate gene expression.
Conclusion
This systematic review and meta-analysis provide a comparative framework for understanding the efficacy of this compound in the prophylactic treatment of asthma, particularly in children. The evidence suggests that this compound is more effective than placebo in reducing asthma symptoms and the need for rescue medications.[1][4] When compared to montelukast, current evidence suggests that montelukast may offer more significant improvements in pulmonary function and symptom scores.[5][6] In comparison with inhaled budesonide, this compound demonstrates comparable efficacy in reducing emergency room visits, although budesonide appears to be superior in providing symptom-free days.[7][8]
The choice of prophylactic agent in asthma management is multifaceted and depends on patient age, disease severity, and preference for oral versus inhaled administration. For researchers and drug development professionals, the distinct mechanisms of action of these three drug classes offer different targets for therapeutic intervention. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for designing future clinical trials and for the continued development of novel and improved asthma therapies.
References
- 1. This compound alone or as additional medication for long‐term control of asthma and wheeze in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. This compound for asthma in children aged 5 to 15 years: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative clinical evaluation of this compound and montelukast sodium in asthmatic Iraqi patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound versus inhaled budesonide for controlling childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 10. oanp.org [oanp.org]
- 11. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. ClinPGx [clinpgx.org]
- 15. Antileukotriene - Wikipedia [en.wikipedia.org]
- 16. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 17. Inhaled corticosteroids in acute asthma | PDF [slideshare.net]
- 18. Genomic and non-genomic actions of glucocorticoids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Inhaled Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Ketotifen Versus Other H1 Antihamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Ketotifen's potency against a range of other first and second-generation H1 antihistamines. The data presented is curated from peer-reviewed scientific literature to offer an objective analysis for research and drug development applications.
Overview of H1 Antihistamine Action
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that play a central role in allergic and inflammatory responses. Upon activation by histamine, the H1 receptor initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological effects associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. H1 antihistamines exert their effects by acting as inverse agonists, binding to the H1 receptor and stabilizing its inactive conformation, thereby blocking the actions of histamine.
Below is a diagram illustrating the H1 receptor signaling pathway.
H1 Receptor Signaling Pathway
Comparative In Vitro Potency Data
The in vitro potency of H1 antihistamines is primarily assessed through two key experimental approaches: receptor binding assays and functional assays.
-
Receptor Binding Assays: These assays determine the affinity of a drug for the H1 receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
-
Functional Assays: These experiments measure the ability of an antihistamine to inhibit the downstream signaling effects of histamine, such as intracellular calcium mobilization. The results are often reported as the half-maximal inhibitory concentration (IC50), where a lower IC50 value signifies greater potency.
H1 Receptor Binding Affinity (Ki)
The following table summarizes the reported Ki values for this compound and other H1 antihistamines from various in vitro receptor binding studies. It is important to note that variations in experimental conditions (e.g., cell line, radioligand, temperature) can influence the absolute Ki values.
| Antihistamine | Ki (nM) | Reference(s) |
| This compound | 1.3 | [1] |
| Desloratadine | 0.4 - 0.87 | [2] |
| Levocetirizine | 2 - 3 | [2][3] |
| Terfenadine | 2 - 40 | [2] |
| Cetirizine | 6 - 47 | [2][3] |
| Fexofenadine | 10 - 175 | [2] |
| Loratadine | 16 - 138 | [2] |
| Epinastine | 8.0 (pKa) | [4] |
| Azelastine | N/A | |
| Olopatadine | N/A | |
| Diphenhydramine | N/A | |
| Chlorpheniramine | 2 | [2] |
| Hydroxyzine | 10 | [2] |
Note: pKa values are a measure of affinity, with higher values indicating greater affinity. A direct conversion to Ki is not always straightforward.
Functional Inhibitory Potency (IC50)
The table below presents the IC50 values for this compound and other H1 antihistamines from in vitro functional assays, specifically measuring the inhibition of histamine-induced intracellular calcium mobilization.
| Antihistamine | IC50 (nM) | Reference(s) |
| This compound | 154 | [5] |
| Epinastine | 38 | [5] |
| Azelastine | 273 | [5] |
| Olopatadine | 1369 | [5] |
Experimental Protocols
H1 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the histamine H1 receptor.
H1 Receptor Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation: Cell membranes from a cell line stably or transiently expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for all dilutions and incubations.
-
Incubation: In assay tubes, a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]mepyramine) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Total Binding: Tubes containing only the radioligand and membranes.
-
Non-specific Binding: Tubes containing the radioligand, membranes, and a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to saturate the receptors.
-
Competition Binding: Tubes with radioligand, membranes, and varying concentrations of the test compound.
-
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding experiment is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an H1 antagonist to inhibit histamine-induced increases in intracellular calcium.
Calcium Mobilization Assay Workflow
Detailed Steps:
-
Cell Culture: Cells stably expressing the human H1 receptor (e.g., CHO-K1) are seeded into a 96-well or 384-well microplate and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This dye can cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cells.
-
Antagonist Pre-incubation: The dye-containing buffer is removed, and the cells are pre-incubated with varying concentrations of the H1 antagonist (e.g., this compound) for a specific period.
-
Histamine Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of a fixed concentration of histamine to all wells to stimulate the H1 receptors.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically immediately after the addition of histamine. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response or the area under the curve is measured for each well. The percentage of inhibition by the antagonist at each concentration is calculated relative to the response with histamine alone. A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the antagonist, and the IC50 value is determined.
Conclusion
Based on the available in vitro data, this compound demonstrates high affinity for the histamine H1 receptor, with a Ki value of 1.3 nM.[1] This places it among the more potent H1 antihistamines in terms of receptor binding. In functional assays measuring the inhibition of histamine-induced calcium mobilization, this compound shows an IC50 of 154 nM.[5] When comparing these values to other H1 antihistamines, it is evident that while some compounds like desloratadine may exhibit higher binding affinity (lower Ki), this compound's potency is comparable to or greater than many other commonly used second-generation antihistamines. The choice of an appropriate H1 antihistamine for research or therapeutic development will depend on a variety of factors, including not only its in vitro potency but also its selectivity, pharmacokinetic properties, and safety profile. This guide provides a foundational in vitro comparison to aid in these critical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ketotifen's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ketotifen's mechanism of action across various cell lines, supported by experimental data and detailed protocols. This compound, a second-generation H1 antihistamine and mast cell stabilizer, exhibits a multifaceted mechanism of action, making it a valuable therapeutic agent for allergic conditions. This document aims to objectively present its performance, offering insights into its effects on different cellular models relevant to allergy and inflammation.
Histamine H1 Receptor Antagonism
This compound is a potent antagonist of the histamine H1 receptor, a key mechanism in alleviating allergic symptoms. While specific Ki values for this compound's binding affinity to the H1 receptor across a wide variety of cell lines are not extensively reported in publicly available literature, a pKa of 9.2 at the H1 receptor highlights its strong affinity.[1] The antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine binding.
Signaling Pathway of H1 Receptor Antagonism by this compound
Histamine binding to the H1 receptor, a Gq/11 protein-coupled receptor, activates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This cascade ultimately results in the physiological effects of histamine. This compound, by blocking the H1 receptor, prevents the initiation of this signaling pathway.
Mast Cell Stabilization
A crucial aspect of this compound's therapeutic efficacy is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[3][4][5] This effect has been observed in various mast cell models, although with some tissue-specific differences. For instance, this compound has been shown to inhibit IgE-dependent histamine release from lung and tonsillar mast cells, but it is less effective on skin mast cells.[6][7]
Comparative Inhibition of Mediator Release
| Cell Line / Primary Cell | Mediator | Stimulus | This compound Concentration | Inhibition | Reference |
| Human Conjunctival Mast Cells | Histamine | Anti-IgE | ~10⁻¹¹ to 10⁻⁴ M | >90% | [8] |
| Human Conjunctival Mast Cells | Tryptase | Anti-IgE | ~10⁻¹⁰ to 10⁻⁴ M | >90% | [8] |
| Human Lung Mast Cells | Histamine | Antigen | Not specified | Inhibits | [9] |
| Human Basophils | Histamine | Antigen | High concentrations | Weaker inhibition than on lung mast cells | [9][10] |
| Rat Mast Cells | Histamine | Compound 48/80 | >0.1 mM | Inhibited | [10] |
Mechanism of Mast Cell Stabilization
This compound's mast cell-stabilizing effect is linked to its ability to interfere with calcium signaling. It has been proposed to block Ca²⁺ channels, which are essential for mast cell degranulation.[11] By preventing the influx of extracellular calcium or the release from intracellular stores, this compound inhibits the downstream events leading to the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators. Additionally, this compound may also act by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which has an inhibitory effect on mast cell degranulation.
Effects on Eosinophils
This compound also exerts significant effects on eosinophils, key inflammatory cells in allergic reactions. It has been demonstrated to inhibit eosinophil chemotaxis and the release of inflammatory mediators in a dose-dependent manner.
Inhibition of Eosinophil Chemotaxis
This compound inhibits the migration of eosinophils towards various chemoattractants at therapeutically relevant concentrations (10⁻⁸ to 10⁻⁴ M).[12][13]
| Chemoattractant | Cell Type | This compound Effect | Reference |
| fMLP | Human Eosinophils | Dose-dependent inhibition | [12][13] |
| IL-5 | Human Eosinophils | Dose-dependent inhibition | [12][13] |
| Eotaxin | Human Eosinophils | Dose-dependent inhibition | [12][13] |
Experimental Workflow for Eosinophil Chemotaxis Assay (Boyden Chamber)
This workflow outlines the general steps for assessing eosinophil chemotaxis.
Experimental Protocols
Histamine Release Assay (ELISA)
This protocol provides a general outline for measuring histamine release from mast cells or basophils using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture of mast cells or basophils
-
Allergen or other stimulus (e.g., anti-IgE, compound 48/80)
-
This compound or other test compounds
-
Tyrode's buffer or other suitable buffer
-
Histamine ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Culture and sensitize mast cells or basophils with IgE if required.
-
Incubation: Wash the cells and resuspend them in buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the stimulus (e.g., allergen) to the cell suspension and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C to induce histamine release.
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant containing the released histamine.
-
Histamine Quantification: Perform the histamine ELISA on the collected supernatants according to the manufacturer's instructions.[14][15][16][17][18] This typically involves the following steps:
-
Add standards and samples to the antibody-coated microplate.
-
Add enzyme-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of histamine in each sample using a standard curve. Determine the percentage of histamine release inhibition by this compound compared to the control.
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes a method for assessing the effect of this compound on eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils
-
Chemoattractants (e.g., fMLP, IL-5, eotaxin)
-
This compound
-
Modified Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size)
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Staining reagents (e.g., Diff-Quik)
Procedure:
-
Chamber Assembly: Assemble the Boyden chamber, placing the polycarbonate membrane between the upper and lower wells.
-
Chemoattractant Addition: Add the chemoattractant solution to the lower wells of the chamber. Use buffer alone as a negative control.
-
Cell Preparation: Resuspend the isolated eosinophils in a suitable medium. Pre-incubate a portion of the cells with different concentrations of this compound.
-
Cell Addition: Add the eosinophil suspension (with or without this compound) to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Membrane Processing: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.
-
Staining: Fix and stain the membrane to visualize the migrated cells on the lower surface.
-
Cell Counting: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Determine the percentage of inhibition of chemotaxis by this compound compared to the control.
Conclusion
This compound demonstrates a robust and multifaceted mechanism of action that has been validated across various in vitro cell models. Its primary functions as a potent H1 receptor antagonist and a mast cell stabilizer are well-established, with evidence of its inhibitory effects on histamine and other mediator releases. Furthermore, its ability to inhibit eosinophil chemotaxis highlights its broader anti-inflammatory properties. While the available data provides a strong foundation for understanding this compound's cellular effects, further research with standardized protocols and a wider range of cell lines would be beneficial to create a more comprehensive comparative profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and cross-validate the mechanisms of this important anti-allergic drug.
References
- 1. Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of mast-cell degranulation by this compound in patients with physical urticarias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of allergen-mediated histamine release from human cells by this compound and oxatomide. Comparison with other H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA assay and histamine release [bio-protocol.org]
- 15. neogen.com [neogen.com]
- 16. nwlifescience.com [nwlifescience.com]
- 17. Histamine Competitive ELISA Kit (EEL005) - Invitrogen [thermofisher.com]
- 18. novamedline.com [novamedline.com]
Ketotifen Research: A Comparative Guide to Reproducibility and Validity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the existing research on Ketotifen, focusing on the reproducibility and validity of published findings. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a critical resource for those engaged in pharmacological research and development.
Comparative Efficacy of this compound in Allergic Conjunctivitis
This compound has been extensively studied for its efficacy in treating allergic conjunctivitis, primarily through the conjunctival allergen challenge (CAC) model. The following tables summarize quantitative data from key randomized controlled trials (RCTs), comparing this compound to placebo and other active treatments.
Table 1: this compound vs. Placebo in Allergic Conjunctivitis (CAC Model)
| Outcome Measure | This compound Treatment Effect (Mean Difference) | 95% Confidence Interval | I² (Heterogeneity) | P-value | Citation(s) |
| Ocular Itching | -0.91 | -1.63 to -0.20 | 94% | 0.01 | [1][2] |
| Tearing | -0.40 | -0.61 to -0.18 | 75% | 0.0003 | [1][2] |
| Total Signs & Symptoms | -0.85 | -1.12 to -0.58 | 0% | <0.00001 | [1][2] |
| Conjunctival Hyperemia | -0.21 | -0.60 to 0.18 | 98% | Not Significant | [1][2] |
| Redness | -0.80 | -1.94 to 0.33 | 98% | Not Significant | [1][2] |
Table 2: Comparative Efficacy of this compound and Other Mast Cell Stabilizers/Antihistamines
| Comparison | Outcome Measure | Result | Citation(s) |
| This compound 0.025% vs. Cromolyn Sodium 4% | Ocular Itching | This compound superior at 15 min and 4 hours post-challenge (P < 0.001) | [3] |
| This compound 0.025% vs. Cromolyn Sodium 4% | Ocular Redness | This compound superior at most assessments (P ≤ 0.001) | [3] |
| This compound vs. Olopatadine | Itching, Tearing, Papillae | No significant difference | [4] |
| This compound vs. Levocabastine | Relief of Signs & Symptoms | This compound showed a significantly better outcome (p<0.05) | [3] |
Experimental Protocols
The majority of the cited studies on allergic conjunctivitis utilize the Conjunctival Allergen Challenge (CAC) model . This standardized protocol is crucial for ensuring the validity and reproducibility of findings.
Conjunctival Allergen Challenge (CAC) Protocol
The CAC model is a standardized method used to evaluate the efficacy of anti-allergic medications.
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., cat dander, pollen) are recruited.[5]
-
Baseline Assessment: A baseline assessment of ocular signs and symptoms is performed.
-
Drug Administration: A single dose of the study medication (e.g., this compound) or placebo is administered to one or both eyes.
-
Allergen Challenge: After a predetermined interval (e.g., 15 minutes, 8 hours), a specific concentration of the allergen is instilled into the conjunctival sac.[6][7]
-
Efficacy Assessment: Ocular signs and symptoms, such as itching, redness, tearing, and chemosis, are evaluated by the investigator and/or the patient at various time points post-challenge (e.g., 3, 5, and 7 minutes).[8]
-
Washout Period: A sufficient washout period is allowed between challenges to ensure that the effects of the previous challenge have subsided.
The reproducibility of the CAC model itself is a key factor in the validity of these studies. Two initial conjunctival provocation tests are often conducted to confirm the reproducibility of subject responses before proceeding with the main study.[6][7]
Mechanism of Action: Signaling Pathways
This compound exhibits a dual mechanism of action, functioning as both a potent H1-receptor antagonist and a mast cell stabilizer.[9][10] This multifaceted approach contributes to its efficacy in managing allergic reactions.
Mast Cell Stabilization Pathway
This compound's mast cell-stabilizing properties are attributed to its ability to inhibit the release of inflammatory mediators. It achieves this by blocking the influx of calcium (Ca2+) into mast cells, a critical step in the degranulation process.[1]
H1-Receptor Antagonism
As an H1-receptor antagonist, this compound competitively binds to H1 receptors on various cells, preventing histamine from exerting its pro-inflammatory effects.[9][11] This action helps to alleviate the classic symptoms of an allergic reaction, such as itching and vasodilation.[9]
Reproducibility and Validity of this compound Research
While a direct body of literature critically evaluating the reproducibility of this compound research is not extensive, several factors contribute to the overall assessment of the validity of the existing findings.
-
Consistency Across Studies: The efficacy of this compound, particularly in allergic conjunctivitis, has been demonstrated in multiple randomized controlled trials. The consistent findings across these studies, many of which utilize the standardized CAC model, lend weight to the validity of the results.[1][2][3][6]
-
Methodological Quality of RCTs: Systematic reviews and meta-analyses have evaluated the methodological quality of RCTs on this compound. While some reviews note limitations in the methodological quality of older trials, more recent studies tend to adhere to higher standards of reporting and design.[2][12]
-
Dose-Response and Bioequivalence Studies: The existence of studies investigating the bioequivalence of different this compound formulations further supports the validity of its clinical effects.[8] These studies rely on reproducible and validated methods for assessing clinical endpoints.
It is important to note that, as with any body of scientific literature, heterogeneity among studies can exist due to differences in study populations, specific methodologies, and outcome measures.[2] Researchers should critically evaluate the methodology of individual studies when interpreting their findings.
Conclusion
The available evidence for this compound's efficacy, particularly in the management of allergic conjunctivitis, is supported by a substantial number of randomized controlled trials. The consistent use of standardized models like the Conjunctival Allergen Challenge enhances the comparability and validity of these findings. While direct research on the reproducibility of this compound studies is limited, the overall consistency of the data from well-controlled clinical trials provides a solid foundation for its clinical use and for future research endeavors. Researchers are encouraged to adhere to rigorous and transparent reporting standards to further strengthen the reproducibility of future investigations in this field.
References
- 1. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical this compound treatment for allergic conjunctivitis: a systematic review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single dose of this compound fumarate .025% vs 2 weeks of cromolyn sodium 4% for allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell stabilizer modulates Sirt1/Nrf2/TNF pathway and inhibits oxidative stress, inflammation, and apoptosis in rat model of cyclophosphamide hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalence of two formulations of this compound fumarate ophthalmic solution: a single-center, randomized, double-masked conjunctival allergen challenge investigation in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 10. bodyofharmony.com [bodyofharmony.com]
- 11. Histamine-receptor antagonism: Significance and symbolism [wisdomlib.org]
- 12. This compound alone or as additional medication for long‐term control of asthma and wheeze in children - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ketotifen
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ketotifen. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound, primarily in its fumarate salt form, is classified as harmful if swallowed.[1][2][3] It is important to be aware of its toxicological properties to handle it safely.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (H302): Harmful if swallowed[1][2][3] |
| Skin Irritation | Not classified as an irritant[1] |
| Eye Irritation | Not classified as an irritant[1] |
| Sensitization | No sensitizing effects are known[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the specific task being performed, such as handling the solid powder versus a diluted solution.
Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid Powder | Chemical safety goggles or eyeglasses[2][4] | Chemical-resistant gloves (e.g., nitrile)[5] | NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter[6] | Lab coat, long sleeves, and closed-toe shoes[4] |
| Handling Diluted Solutions | Chemical safety goggles or eyeglasses[2][4] | Chemical-resistant gloves (e.g., nitrile)[5] | Not generally required if handled in a well-ventilated area or fume hood[2] | Lab coat, long sleeves, and closed-toe shoes[4] |
Operational Plan: Safe Handling and Experimental Protocols
Adherence to standard operating procedures is essential for minimizing risk. The following step-by-step guidance covers the lifecycle of this compound in a laboratory setting.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5] For handling the solid form, a chemical fume hood is recommended to avoid dust formation.[2][5]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Take measures to prevent the generation of dust.[2][5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the substance.[1][2][3]
-
Contact Avoidance: Wear appropriate PPE to prevent direct contact with skin and eyes.[2][5]
Storage Protocol
-
Conditions: Store in a dry, cool, and well-ventilated place away from heat, moisture, and direct light.[2][3][5][7]
-
Incompatibilities: Store separately from foodstuff containers and incompatible materials such as strong oxidizing agents.[3][5]
Emergency and Disposal Plan
Proper procedures for emergencies and waste disposal are critical for safety and environmental protection.
Emergency Procedures
-
If Swallowed: Call a poison center or doctor immediately.[1] Rinse mouth with water and do not induce vomiting.[5]
-
After Inhalation: Move the person to fresh air. If breathing is difficult or complaints arise, consult a doctor.[1][5]
-
After Skin Contact: While not considered a skin irritant, it is good practice to wash off with soap and plenty of water.[1][5]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
Spills: For a spill, wear appropriate PPE, collect the material mechanically (for solids) or absorb it with an inert material (for liquids), and place it in a suitable, closed container for disposal.[5] Prevent the material from entering drains or waterways.[1][5]
Disposal Plan
-
Waste Classification: Unused this compound and contaminated materials should be treated as chemical waste.
-
Containment: Collect waste in suitable, closed, and properly labeled containers.[5]
-
Disposal Method: Disposal must be conducted through a licensed chemical destruction plant or an approved waste disposal facility.[2][3][5] Controlled incineration with flue gas scrubbing is a possible method.[5]
-
Environmental Precaution: Do not allow the chemical to be released into drains, sewers, or surface and ground water.[1][5]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
